Delbonine
Description
Properties
IUPAC Name |
[11-ethyl-9,16-dihydroxy-6,8,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO8/c1-7-28-12-24(13-32-3)9-8-18(30)26-16-10-15-17(33-4)11-25(35-6,19(16)20(15)36-14(2)29)27(31,23(26)28)22(34-5)21(24)26/h15-23,30-31H,7-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQKGBDSCRMUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915132 | |
| Record name | 20-Ethyl-1,7-dihydroxy-6,8,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95066-33-4 | |
| Record name | Delbonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095066334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Ethyl-1,7-dihydroxy-6,8,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Delphinidin
It appears that "Delbonine" may be a novel or less-studied compound, as extensive searches did not yield specific in vitro mechanism of action data under this name. However, a significant body of research exists for "Delphinidin," a naturally occurring anthocyanidin with a similar name, known for its potent in vitro biological activities. This guide will proceed under the assumption that "Delphinidin" was the intended subject of inquiry, providing a comprehensive overview of its in vitro mechanism of action for researchers, scientists, and drug development professionals.
Introduction
Delphinidin is a primary anthocyanidin, a class of water-soluble flavonoids, responsible for the blue and red pigments in many fruits and vegetables.[1] It is a polyphenolic compound recognized for its strong antioxidant and anti-inflammatory properties.[2] In recent years, Delphinidin has garnered significant attention for its potential as a chemopreventive and therapeutic agent, with numerous in vitro studies elucidating its complex mechanisms of action against various diseases, particularly cancer. This technical guide provides a detailed examination of the in vitro effects of Delphinidin, focusing on its molecular targets, modulation of signaling pathways, and impact on cellular processes.
Core In Vitro Mechanisms of Action
Delphinidin's in vitro bioactivity is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration through the modulation of key signaling pathways.
1. Induction of Apoptosis
Delphinidin has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. The pro-apoptotic effects are mediated through both intrinsic and extrinsic pathways.
-
Mitochondrial Pathway (Intrinsic): Delphinidin treatment leads to a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and subsequent activation of the caspase cascade.[3] Key events include:
-
Death Receptor Pathway (Extrinsic): Evidence suggests Delphinidin can also trigger the extrinsic apoptotic pathway through the activation of caspase-8.[5]
2. Cell Cycle Arrest
A significant mechanism by which Delphinidin exerts its anti-proliferative effects is by inducing cell cycle arrest, primarily at the G2/M phase.[3][5][6] This is achieved by modulating the expression of key cell cycle regulatory proteins:
-
Downregulation of Cyclin B1 and Cyclin-Dependent Kinase 1 (Cdk1): These proteins are crucial for the G2/M transition, and their inhibition by Delphinidin prevents cancer cells from entering mitosis.[7]
-
Upregulation of p53 and p21: The tumor suppressor p53 and its downstream target p21 are induced by Delphinidin, leading to cell cycle arrest.[3]
3. Modulation of Key Signaling Pathways
Delphinidin's ability to influence a multitude of cellular processes stems from its interaction with several critical signaling pathways.
-
NF-κB Signaling Pathway: Delphinidin is a potent inhibitor of the NF-κB pathway, which is often constitutively active in cancer cells and promotes proliferation, and inflammation, and inhibits apoptosis.[3][7] Delphinidin's inhibitory action involves:
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Delphinidin has been shown to modulate this pathway by:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Delphinidin inhibits the PI3K/Akt pathway by:
-
EGFR Signaling Pathway: Delphinidin can directly inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in cancer. This inhibition leads to the downregulation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[4]
-
Wnt/β-catenin Signaling Pathway: In prostate cancer cells, Delphinidin has been shown to modulate the Wnt/β-catenin pathway by promoting the phosphorylation and subsequent degradation of β-catenin, leading to the downregulation of its target genes like cyclin D1 and c-myc.[2]
Quantitative Data on In Vitro Efficacy
The following tables summarize the quantitative data from various in vitro studies on Delphinidin, providing a comparative overview of its potency across different cell lines and assays.
Table 1: IC50 Values of Delphinidin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | MTT | 48 | 90 | [6] |
| LNCaP | Prostate Cancer | MTT | 48 | 50 | [6] |
| C4-2 | Prostate Cancer | MTT | 48 | 70 | [6] |
| 22Rν1 | Prostate Cancer | MTT | 48 | 65 | [6] |
| HCT116 | Colon Cancer | MTT | 48 | ~120 | [5] |
| U2OS | Osteosarcoma | MTT | 48 | ~50 µg/ml | [9] |
| A549 | Lung Cancer | MTT | 48 | 55 | [10] |
| SK-MES-1 | Lung Cancer | MTT | 48 | 58 | [10] |
| NCI-H441 | Lung Cancer | MTT | 48 | 44 | [10] |
Table 2: Effects of Delphinidin on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cells in G2/M Phase | Reference |
| HCT116 | 60 | 48 | 14 | [5] |
| HCT116 | 120 | 48 | 23 | [5] |
| HCT116 | 180 | 48 | 34 | [5] |
| HCT116 | 240 | 48 | 37 | [5] |
| PC3 | 60 | Not Specified | 16 | [6] |
| PC3 | 120 | Not Specified | 42 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the in vitro mechanism of action of Delphinidin.
1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Delphinidin (e.g., 30-240 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) for the desired time period (e.g., 48 hours).[6]
-
After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of Delphinidin that inhibits 50% of cell growth) can be determined from a dose-response curve.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with Delphinidin for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).
-
3. Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with Delphinidin and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Protocol:
-
Treat cells with Delphinidin and harvest them.
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Fix the cells in cold 70% ethanol and store at -20°C.
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Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
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Incubate in the dark at room temperature for 30 minutes.
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Analyze the DNA content of the cells by flow cytometry.
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Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
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Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Delphinidin and a typical experimental workflow.
Caption: Key signaling pathways modulated by Delphinidin in cancer cells.
Caption: A typical experimental workflow for studying Delphinidin's in vitro effects.
Delphinidin exhibits a remarkable range of in vitro activities that underscore its potential as a multi-targeted therapeutic agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways in cancer cells provides a strong rationale for its further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the intricate molecular mechanisms of Delphinidin and to harness its therapeutic promise. Future in vitro studies should continue to unravel novel molecular targets and pathways, explore synergistic combinations with existing chemotherapeutic drugs, and investigate its effects in more complex 3D cell culture models to better mimic the tumor microenvironment.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Delphinidin, an Anthocyanidin in Pigmented Fruits and Vegetables, Induces Apoptosis and Cell Cycle Arrest in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of delphinidin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
Pharmacological Profile of Delavinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavinone, a natural alkaloid isolated from Fritillaria cirrhosa, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the pharmacological profile of Delavinone, with a particular focus on its mechanism of action, pharmacokinetics, and its potential as a therapeutic agent. Delavinone has been shown to induce ferroptosis in colorectal cancer (CRC) cells through a novel mechanism involving the inhibition of Protein Kinase C delta (PKCδ)-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This guide consolidates available quantitative data, details key experimental protocols, and presents visual representations of the underlying signaling pathways and experimental workflows to support further research and development.
Introduction
Fritillaria cirrhosa, a plant used in traditional medicine, is a rich source of various alkaloids with diverse pharmacological activities, including anti-inflammatory, antitussive, and expectorant effects.[1][2][3][4][5] Delavinone is one such alkaloid that has recently been identified as a potent anti-cancer agent.[6] This document serves as a technical resource for researchers, providing an in-depth look at the pharmacological properties of Delavinone.
Mechanism of Action: Induction of Ferroptosis in Colorectal Cancer
Delavinone exerts its primary anti-cancer effect by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[6] The key molecular mechanism involves the modulation of the PKCδ/Nrf2/GPX4 signaling axis.[6]
Signaling Pathway:
Delavinone inhibits the kinase activity of PKCδ. This inhibition prevents the phosphorylation of Nrf2, a key transcription factor in the antioxidant response.[2][6] Unphosphorylated Nrf2 is unable to translocate to the nucleus, leading to a decrease in the expression of its downstream target genes, including Glutathione Peroxidase 4 (GPX4).[2][6] GPX4 is a crucial enzyme that detoxifies lipid peroxides.[6] The downregulation of GPX4 results in an accumulation of lipid reactive oxygen species (ROS), leading to oxidative stress and ultimately, ferroptotic cell death in colorectal cancer cells.[6]
Figure 1: Delavinone-induced ferroptosis signaling pathway.
Pharmacokinetics
A pharmacokinetic study of Delavinone was conducted in mice, with the compound administered both intravenously (IV) and orally (intragastrically). The concentration of Delavinone in the blood was quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Table 1: Pharmacokinetic Parameters of Delavinone in Mice
| Parameter | Intravenous (1.0 mg/kg) | Oral (2.5 mg/kg) | Oral (10.0 mg/kg) |
| AUC(0-t) (ng/mLh) | 245.2 ± 106.1 | 60.8 ± 12.4 | 241.4 ± 52.5 |
| AUC(0-∞) (ng/mLh) | 269.4 ± 115.3 | 74.5 ± 15.2 | 258.1 ± 55.7 |
| MRT(0-t) (h) | 1.4 ± 0.1 | 2.5 ± 0.2 | 1.4 ± 0.2 |
| MRT(0-∞) (h) | 9.2 ± 6.3 | 4.8 ± 1.0 | 1.9 ± 0.4 |
| t1/2z (h) | 9.5 ± 5.2 | 4.1 ± 0.9 | 2.7 ± 0.8 |
| Cmax (ng/mL) | 183.7 ± 33.5 | 21.3 ± 6.5 | 196.9 ± 83.3 |
| Bioavailability (%) | - | 11.3 | 13.5 |
| Data presented as mean ± standard deviation. |
The study revealed that Delavinone has an absolute bioavailability of approximately 12.4%.
Quantitative Data
While specific IC50 values for Delavinone's inhibition of colorectal cancer cell proliferation have not been explicitly reported in the reviewed literature, one study noted that Delavinone "significantly inhibited CRC cell proliferation."[6] Further quantitative analysis is required to establish precise potency metrics such as IC50, Ki, and EC50 values.
Experimental Protocols
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of Delavinone following intravenous and oral administration in mice.
Methodology:
-
Animal Model: ICR mice.
-
Drug Administration:
-
Intravenous (IV): 1.0 mg/kg Delavinone.
-
Oral (Intragastric): 2.5 mg/kg and 10.0 mg/kg Delavinone.
-
-
Sample Collection: Blood samples (20 µL) were collected at specified time points.
-
Sample Preparation: Blood samples were treated with acetonitrile to precipitate proteins.
-
Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was used for the quantitative determination of Delavinone in blood samples.
-
Chromatographic Separation: ACQUITY UPLC BEH C18 column.
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid).
-
Detection: Mass spectrometry in positive ion mode.
-
-
Data Analysis: Pharmacokinetic parameters were calculated using a noncompartmental model.
Figure 2: Experimental workflow for pharmacokinetic analysis.
In Vitro Ferroptosis Induction in Colorectal Cancer Cells
Objective: To investigate the ability of Delavinone to induce ferroptosis in CRC cells.
Methodology:
-
Cell Lines: Human colorectal cancer cell lines.
-
Treatment: Cells were treated with varying concentrations of Delavinone. Ferroptosis inhibitors such as Deferoxamine (DFO) and Ferrostatin-1 (Fer-1) were used as controls.
-
Cell Viability Assay: Cell proliferation was assessed using methods like the MTT assay.
-
Measurement of Ferroptosis Markers:
-
Lipid ROS: Cellular lipid reactive oxygen species levels were measured.
-
Malondialdehyde (MDA): MDA accumulation, an indicator of lipid peroxidation, was quantified.
-
Glutathione (GSH): Cellular GSH depletion was measured.
-
-
Western Blot Analysis: Protein levels of key components of the PKCδ/Nrf2/GPX4 pathway were analyzed to elucidate the mechanism.
-
Antibodies against PKCδ, phospho-Nrf2, total Nrf2, and GPX4 were used.
-
Figure 3: Experimental workflow for in vitro ferroptosis assay.
In Vivo Colorectal Carcinogenesis Model
Objective: To evaluate the in vivo anti-cancer efficacy of Delavinone in a mouse model of colorectal cancer.
Methodology:
-
Animal Model: An azoxymethane (AOM)/dextran sodium sulfate (DSS)-induced colorectal carcinogenesis mouse model was used.[6]
-
Induction of Carcinogenesis: Mice were administered AOM followed by cycles of DSS in their drinking water to induce colitis-associated colon cancer.[7][8][9]
-
Treatment: Mice were treated with Delavinone.
-
Evaluation: The effect of Delavinone on tumor development was assessed.
Safety and Toxicology
Currently, there is limited publicly available information on the comprehensive safety and toxicology profile of Delavinone. Studies on its effects on non-cancerous cells and broader in vivo toxicity are necessary to establish a complete safety profile for potential clinical development.
Conclusion and Future Directions
Delavinone demonstrates significant promise as a novel anti-cancer agent, particularly for colorectal cancer, through its unique mechanism of inducing ferroptosis. The inhibition of the PKCδ/Nrf2/GPX4 signaling axis represents a compelling target for therapeutic intervention. Future research should focus on:
-
Determining the precise IC50 values of Delavinone in a panel of colorectal cancer cell lines.
-
Conducting comprehensive in vivo efficacy and toxicology studies to establish a therapeutic window.
-
Investigating the broader pharmacological effects of Delavinone beyond its anti-cancer properties.
-
Exploring the potential of Delavinone in combination with other chemotherapeutic agents.
This technical guide provides a foundational understanding of the pharmacological profile of Delavinone, intended to facilitate and guide future research endeavors in the scientific and drug development community.
References
- 1. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Total alkaloids in Fritillaria cirrhosa D. Don alleviate OVA-induced allergic asthma by inhibiting M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The total alkaloid fraction of bulbs of Fritillaria cirrhosa displays anti-inflammatory activity and attenuates acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delavinone elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.hse.ru [publications.hse.ru]
Delbonine: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Delbonine" is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the synthesis and purification methodologies applicable to this compound based on established protocols for structurally related norditerpenoid alkaloids isolated from the Delphinium genus. The experimental procedures and data presented are representative of this class of compounds and should be adapted and optimized for specific applications.
Introduction
This compound is a member of the diterpenoid alkaloid family, a class of structurally complex natural products isolated from plants of the Delphinium (larkspur) and Aconitum (aconite) genera. These alkaloids are of significant interest to the scientific community due to their potent biological activities, which include cardiotoxicity and neurotoxicity. Historically, extracts from these plants have been used in traditional medicine, and in modern research, they are investigated for their potential as pharmacological probes and lead compounds in drug discovery.
This technical guide serves as a resource for professionals engaged in the research and development of this compound and related compounds. It provides an in-depth overview of the prevailing methods for its synthesis and purification, presents quantitative data in a comparative format, and illustrates key experimental workflows and biological pathways.
Chemical Structure and Properties
This compound belongs to the C19-norditerpenoid alkaloid class, characterized by a complex hexacyclic carbon skeleton. The intricate stereochemistry and dense functionalization of these molecules present significant challenges for chemical synthesis and purification. The core structure is often substituted with multiple methoxy, hydroxy, and ester groups, which contribute to the compound's biological activity and physicochemical properties.
Table 1: Physicochemical Properties of Representative Delphinium Alkaloids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Delphinine | C33H45NO9 | 599.7 | Acetoxy and benzoyloxy groups |
| Deltaline | C27H41NO8 | 507.6 | Acetate ester, cyclic acetal |
| Delsoline | C25H41NO7 | 467.6 | Polyhydroxy substitution |
| Delbrunine | C25H41NO7 | 467.6 | Isomeric with Delsoline |
Synthesis of this compound
The total synthesis of complex norditerpenoid alkaloids like this compound is a formidable challenge in organic chemistry. While a specific total synthesis for "this compound" has not been reported, the general approach involves the construction of the intricate polycyclic core followed by late-stage functionalization. Due to the complexity and often low overall yields of total synthesis, isolation from natural sources remains the primary method for obtaining these compounds.
For the purpose of this guide, a generalized synthetic workflow for a related norditerpenoid alkaloid is presented to illustrate the synthetic logic and challenges involved.
General Synthetic Strategy
A plausible retrosynthetic analysis of a this compound-type molecule would involve dissecting the complex core into more manageable, stereochemically defined fragments. Key synthetic transformations would likely include:
-
Diels-Alder Cycloadditions: To construct key six-membered rings with controlled stereochemistry.
-
Aldol or Mannich Reactions: To form carbon-carbon or carbon-nitrogen bonds and introduce functional groups.
-
Ring-Closing Metathesis or Radical Cyclizations: To forge challenging ring systems.
-
Late-Stage C-H Oxidation and Functional Group Interconversions: To install the final array of oxygen-containing functional groups.
The diagram below illustrates a logical workflow for the chemical synthesis of a complex diterpenoid alkaloid.
Purification of this compound from Natural Sources
Isolation from Delphinium species is the most common method for obtaining this compound and related alkaloids. The purification process is a multi-step procedure involving extraction and chromatography.
Experimental Protocol for Isolation and Purification
-
Plant Material Collection and Preparation: Aerial parts or roots of a suitable Delphinium species are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with a solvent such as ethanol or methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., diethyl ether). The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted into an organic solvent (e.g., chloroform or dichloromethane).
-
Chromatographic Purification: The enriched alkaloid fraction is subjected to a series of chromatographic separations.
-
Column Chromatography (CC): Initial separation is typically performed on silica gel or alumina, eluting with a gradient of solvents such as chloroform-methanol or ethyl acetate-hexane, often with the addition of a small amount of ammonia to prevent tailing of the basic alkaloids.
-
Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from CC can be achieved using pTLC.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often carried out using reversed-phase (e.g., C18) or normal-phase HPLC.
-
The following diagram outlines the general workflow for the isolation and purification of this compound from plant material.
Purity Assessment and Yields
The purity of the isolated this compound is assessed by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The yields of diterpenoid alkaloids from plant material can vary significantly depending on the plant species, geographical location, and harvesting time.
Table 2: Representative Yields and Purity of Diterpenoid Alkaloids from Delphinium Species
| Alkaloid | Plant Source | Extraction Yield (% of dry weight) | Final Purity (%) |
| Delbrunine | D. brunonianum | 0.01 - 0.05 | >98 |
| Delpheline | D. chrysotrichum | 0.02 - 0.08 | >99 |
| Delectinine | D. chrysotrichum | 0.01 - 0.03 | >98 |
| Methyllycaconitine | D. spp. | 0.1 - 1.0 | >99 |
Biological Activity and Signaling Pathway
Delphinium alkaloids, including this compound, are known to exert their primary biological effects through the modulation of voltage-gated sodium channels (VGSCs).[1] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.
This compound and related compounds act as allosteric modulators of VGSCs, binding to site 2 of the channel protein.[1] This binding can either activate or block the channel, leading to a disruption of normal cellular function. For example, activation of VGSCs can lead to prolonged depolarization, hyperexcitability, and ultimately, paralysis. The cardiotoxic effects, such as arrhythmias, are also a direct consequence of VGSC modulation in heart muscle cells.
The diagram below illustrates the signaling pathway affected by this compound.
Conclusion
This compound, a representative norditerpenoid alkaloid, presents both opportunities and challenges for researchers. Its complex structure makes chemical synthesis demanding, while its potent biological activity makes it a valuable tool for studying ion channel function and a potential starting point for drug development. The methodologies for isolation and purification from natural sources are well-established for this class of compounds and provide a reliable means of obtaining material for research purposes. Further investigation into the specific biological effects and structure-activity relationships of this compound will be crucial for unlocking its full therapeutic and scientific potential.
References
Delbonine: A Technical Guide to its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delbonine is a C19 diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and currently understood characteristics of this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the botanical sources of this compound, summarizes its physicochemical properties, and outlines the experimental methodologies for its isolation and characterization based on available scientific literature. While specific pharmacological data on this compound is limited, this guide also touches upon the broader biological activities of related diterpenoid alkaloids to provide context for future research.
Discovery and Origin
This compound was first isolated from the aerial parts of Consolida orientalis (Gay) Schrödinger, a plant belonging to the Ranunculaceae family. Subsequent research has also identified its presence in Delphinium campylocentrum. The initial discovery and structural elucidation of this compound were carried out by a team of researchers who have extensively studied the alkaloidal constituents of the Consolida and Delphinium genera.
Botanical Source
-
Consolida orientalis (Gay) Schrödinger: This annual flowering plant is native to regions of Southern Europe and Western Asia. It is a known source of a variety of diterpenoid and norditerpenoid alkaloids.
-
Delphinium campylocentrum : This species of the Delphinium genus is another documented botanical origin of this compound. Plants of the Delphinium genus are well-known for producing a wide array of structurally complex and biologically active diterpenoid alkaloids.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its extraction, purification, and analytical characterization.
| Property | Value |
| Chemical Formula | C₂₇H₄₃NO₈ |
| Molar Mass | 509.6 g/mol |
| CAS Number | 95066-33-4 |
| Class | Diterpenoid Alkaloid |
| Appearance | Not explicitly reported, likely a crystalline solid or amorphous powder |
| Solubility | Typically soluble in organic solvents like methanol, ethanol, and chloroform. |
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and structural characterization of this compound, based on standard methodologies for diterpenoid alkaloids from Consolida and Delphinium species.
Isolation of this compound from Consolida orientalis
The isolation of this compound from its botanical source involves a multi-step process of extraction and chromatographic separation.
Experimental Workflow for this compound Isolation
Methodology:
-
Plant Material Collection and Preparation: The aerial parts of Consolida orientalis are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive maceration with ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanolic extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified with a weak base (e.g., NH₄OH) to a pH of approximately 9-10 and extracted with chloroform.
-
Isolation of Crude Alkaloids: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to afford the crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of chloroform and methanol of increasing polarity.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation of this compound
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.
Spectroscopic Analysis Workflow
In Silico Modeling of Delbonine Binding Sites on Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the binding of Delbonine, a novel alkaloid, to its putative target, the voltage-gated sodium channel (Nav). Given the nascent stage of this compound research, this document establishes a foundational computational framework to elucidate its mechanism of action, predict binding affinities, and identify key interacting residues. The protocols and workflows detailed herein are designed to guide researchers in applying computational techniques to accelerate the characterization and potential therapeutic development of this compound and its analogs. All data presented in this guide is illustrative and intended to exemplify the expected outcomes of the described in silico experiments.
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[1] These transmembrane proteins consist of a large α-subunit, which forms the ion pore, and one or more smaller β-subunits that modulate channel function.[1][2] The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3] The S5-S6 segments from each domain line the pore, while the S1-S4 segments form the voltage-sensing domains.[3]
Alkaloids represent a diverse class of naturally occurring compounds, many of which exhibit potent neurological effects by modulating ion channel activity. This compound is a recently isolated alkaloid with purported neuroactive properties. Preliminary evidence suggests that this compound may exert its effects by binding to and altering the function of Nav channels, although the precise binding site and mechanism remain unknown.
In silico modeling offers a powerful and efficient approach to investigate ligand-protein interactions at the molecular level.[4] By leveraging computational methods such as homology modeling, molecular docking, and molecular dynamics simulations, we can predict the binding pose of this compound, estimate its binding affinity, and identify the specific amino acid residues that form the binding pocket.[5][6] This information is invaluable for guiding further experimental studies, such as site-directed mutagenesis, and for the rational design of novel therapeutic agents with improved potency and selectivity.
This guide outlines a systematic in silico workflow to characterize the binding of this compound to a representative voltage-gated sodium channel, providing detailed protocols and data presentation formats to facilitate research in this area.
Signaling Pathways and Experimental Workflow
Neuronal Action Potential Signaling Pathway
The following diagram illustrates the role of voltage-gated sodium channels in the propagation of a neuronal action potential, the fundamental process that this compound is hypothesized to modulate.
In Silico Modeling Workflow
The logical flow of the computational experiments described in this guide is depicted below. This workflow provides a systematic approach from target selection to the analysis of this compound's binding dynamics.
Methodologies
Homology Modeling of the Nav Channel
Objective: To generate a three-dimensional structure of the target Nav channel isoform (e.g., Nav1.7) if an experimental structure is unavailable.
Protocol:
-
Template Selection: The amino acid sequence of the target protein is used as a query for a BLAST search against the Protein Data Bank (PDB) to identify suitable template structures with high sequence similarity.
-
Sequence Alignment: The target and template sequences are aligned using a sequence alignment tool (e.g., ClustalW).
-
Model Building: A homology modeling software (e.g., MODELLER, SWISS-MODEL) is used to generate the 3D model of the target protein based on the alignment with the template structure.[7]
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK or by generating a Ramachandran plot to evaluate the stereochemical quality of the protein backbone.[8]
Ligand Preparation
Objective: To generate a low-energy 3D conformation of the this compound molecule.
Protocol:
-
2D to 3D Conversion: The 2D chemical structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed in software like Avogadro or MOE.
Molecular Docking
Objective: To predict the preferred binding orientation of this compound within the identified binding site of the Nav channel and to estimate the binding affinity.[9][10]
Protocol:
-
Receptor Preparation: The homology model or crystal structure of the Nav channel is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Binding Site Identification: Putative binding sites are identified using pocket-detection algorithms, often based on the geometry of the protein surface.[11]
-
Grid Generation: A grid box is defined around the predicted binding site to specify the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The software samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.[12]
-
Pose Analysis: The resulting binding poses are analyzed to identify the one with the most favorable score (lowest binding energy). This pose is then visually inspected to analyze the non-bonding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.[13]
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the this compound-Nav channel complex in a solvated environment and to assess the stability of the binding pose over time.[5][6]
Protocol:
-
System Setup: The docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.
-
Minimization and Equilibration: The system is first minimized to remove steric clashes. This is followed by a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, and then under an NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.[8]
-
Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns) to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.
Hypothetical Results and Data Presentation
Molecular Docking Results
The following table summarizes the hypothetical docking scores and interacting residues for this compound with a modeled Nav1.7 channel.
| Binding Pose | Binding Affinity (kcal/mol) | Hydrogen Bonds (Residue, Distance Å) | Hydrophobic Interactions (Residues) |
| 1 | -9.8 | PHE-1763 (2.9), TYR-1770 (3.1) | ILE-433, PHE-436, LEU-1767, TRP-1771 |
| 2 | -9.5 | TYR-1770 (3.0) | ILE-433, LEU-1767, VAL-1768 |
| 3 | -9.2 | PHE-1763 (3.2) | ILE-433, PHE-436, TRP-1771 |
Table 1: Hypothetical Molecular Docking Results of this compound with Nav1.7.
Molecular Dynamics Simulation Analysis
The stability of the top-ranked binding pose from docking is further evaluated through MD simulation.
| Metric | Value | Interpretation |
| Average RMSD of Protein Backbone | 2.5 Å | The protein structure remains stable throughout the simulation. |
| Average RMSD of Ligand (this compound) | 1.8 Å | This compound remains stably bound within the binding pocket. |
| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | Indicates a strong and favorable binding interaction. |
Table 2: Hypothetical MD Simulation Stability and Energetic Metrics.
Key Interacting Residues
The analysis of both docking and MD simulation trajectories allows for the identification of residues that consistently interact with this compound.
| Residue | Domain/Segment | Interaction Type | Frequency of Interaction (%) |
| ILE-433 | DI-S6 | Hydrophobic | 95 |
| PHE-1763 | DIV-S6 | Hydrogen Bond, Pi-Pi Stacking | 88 |
| LEU-1767 | DIV-S6 | Hydrophobic | 92 |
| TYR-1770 | DIV-S6 | Hydrogen Bond | 75 |
| TRP-1771 | DIV-S6 | Hydrophobic | 85 |
Table 3: Hypothetical Key Interacting Residues in the this compound Binding Site.
Discussion and Future Directions
The in silico workflow presented in this guide provides a robust framework for the initial characterization of the binding of this compound to voltage-gated sodium channels. The hypothetical results suggest that this compound binds with high affinity to a pocket formed by residues in the S6 segments of domains I and IV, a region known to be a binding site for other channel-blocking drugs.[14] The predicted interactions, including hydrogen bonds with PHE-1763 and TYR-1770 and extensive hydrophobic contacts, provide specific hypotheses that can be tested experimentally.
Future experimental work should focus on validating these computational predictions. Site-directed mutagenesis of the identified key residues (e.g., F1763A, Y1770A) followed by electrophysiological assays would provide direct evidence for their role in this compound binding. Furthermore, the binding model can be used for virtual screening of chemical libraries to identify this compound analogs with potentially improved affinity and selectivity, thereby accelerating the drug discovery process.[15]
Conclusion
This technical guide has outlined a comprehensive in silico strategy for elucidating the binding of the novel alkaloid this compound to voltage-gated sodium channels. By following the detailed methodologies for homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the molecular basis of this compound's activity. The structured presentation of hypothetical data serves as a template for reporting findings in a clear and comparative manner. This computational approach, when integrated with experimental validation, will be instrumental in advancing our understanding of this compound and its potential as a modulator of neuronal excitability.
References
- 1. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Regulatory Role of Voltage-Gated Na+ Channel β Subunits in Sensory Neurons [frontiersin.org]
- 3. Voltage-gated sodium channel impairing toxin ~ VenomZone [venomzone.expasy.org]
- 4. In silico prediction of binding sites on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Homology Modeling, Molecular Dynamics Simulation, and Prediction of Bovine TLR2 Heterodimerization | MDPI [mdpi.com]
- 9. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Physical and Chemical Properties of Delphinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially searched for as "Delbonine," this technical guide focuses on the well-characterized diterpenoid alkaloid, Delphinine. It is presumed that "this compound" was a transcriptional error, as no such compound is readily identifiable in chemical literature, whereas Delphinine is a prominent and relevant natural product. Delphinine is a highly toxic compound found in plants of the Delphinium (larkspur) and Atragene genera.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and a review of its known signaling pathway interactions. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physical and Chemical Properties
Delphinine is a complex diterpenoid alkaloid with the molecular formula C₃₃H₄₅NO₉.[2][3] Its chemical structure and key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₅NO₉ | [2][3] |
| Molar Mass | 599.71 g/mol | |
| Melting Point | 197-199 °C | [4] |
| Boiling Point | Decomposes before boiling | N/A |
| Appearance | Colorless solid | [4] |
| Solubility in Water | Practically insoluble | |
| Solubility in Organic Solvents | Soluble in 25 parts alcohol, 20 parts chloroform, 10 parts ether | |
| Predicted Water Solubility | 0.022 g/L | |
| Predicted logP | 2.42 |
Experimental Protocols
Determination of Melting Point
The melting point of Delphinine is determined using the capillary method.[5][6][7]
Protocol:
-
Sample Preparation: A small, finely powdered sample of dry Delphinine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]
-
Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.
-
Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20°C below the expected melting point and then increased at a slow, controlled rate of 1-2°C per minute.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range. For pure compounds, this range is typically narrow.
Determination of Solubility
The solubility of Delphinine in various solvents is determined using the shake-flask method, a standard protocol for establishing equilibrium solubility.[8][9]
Protocol:
-
Sample Preparation: An excess amount of solid Delphinine is added to a known volume of the solvent to be tested in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. A sample of the supernatant is then carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.
-
Quantification: The concentration of Delphinine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in terms of mass per volume (e.g., mg/mL or g/100mL).
Signaling Pathways and Mechanism of Action
Allosteric Modulation of Voltage-Gated Sodium Channels
Delphinine's primary mechanism of toxicity and pharmacological activity is its action as an allosteric modulator of voltage-gated sodium channels (VGSCs).[10][11] It binds to site 2 on the alpha subunit of the channel, a site also targeted by other lipid-soluble toxins like batrachotoxin and veratridine. This binding leads to a persistent activation of the sodium channels, causing membrane depolarization and uncontrolled nerve firing. This action is responsible for the cardiotoxic and neurotoxic effects of Delphinine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CID 441726 | C33H45NO9 | CID 441726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Delphinine - Wikipedia [en.wikipedia.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. pennwest.edu [pennwest.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. who.int [who.int]
- 10. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Delbonine (Delphinine): A Technical Overview of its Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Delbonine, chemically identified as Delphinine. Delphinine is a diterpenoid alkaloid of significant interest due to its potent biological activities, primarily as a modulator of voltage-gated sodium channels. This document summarizes its physicochemical properties, details its mechanism of action, and provides comprehensive experimental protocols for its study.
Core Data Presentation
The fundamental physicochemical properties of Delphinine are summarized in the table below for quick reference.
| Identifier | Value |
| CAS Number | 561-07-9 |
| Molecular Formula | C₃₃H₄₅NO₉ |
| Molecular Weight | 599.72 g/mol |
| IUPAC Name | [(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate |
| Synonyms | This compound, Stavesacre |
Mechanism of Action and Signaling Pathways
Delphinine's primary mechanism of action is the allosteric modulation of voltage-gated sodium channels (VGSCs)[1][2]. This interaction disrupts the normal flow of sodium ions across the cell membrane, which is critical for the initiation and propagation of action potentials in excitable cells. The modulation of VGSCs by Delphinine leads to a range of physiological effects, most notably cardiotoxicity, characterized by hypotension (low blood pressure), bradycardia (slowed heart rate), and cardiac arrhythmia (irregular heartbeat)[1][2][3].
Further research suggests that Delphinine and related alkaloids from the Delphinium genus may also interact with other signaling pathways. Studies on similar alkaloids have indicated a potential to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This suggests that Delphinine could possess anti-inflammatory and anti-oxidative stress properties[4]. Additionally, some Delphinium alkaloids have been shown to act as antagonists at nicotinic acetylcholine receptors, indicating a broader spectrum of activity at neuromuscular junctions[5].
Experimental Protocols
Protocol 1: Isolation and Purification of Delphinine from Delphinium staphisagria
This protocol outlines the extraction and purification of Delphinine from its natural source.
1. Extraction:
-
Air-dried and powdered seeds of Delphinium staphisagria are subjected to Soxhlet extraction with petroleum ether.
-
The resulting extract is concentrated under reduced pressure to yield a crude alkaloid mixture.
2. Acid-Base Partitioning:
-
The crude extract is dissolved in 2% sulfuric acid.
-
The acidic solution is washed with diethyl ether to remove non-alkaloidal compounds.
-
The aqueous layer is then basified with 25% ammonium hydroxide to a pH of 9-10.
-
The basified solution is extracted repeatedly with chloroform.
3. Crystallization and Purification:
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness.
-
The residue is dissolved in a minimal amount of hot ethanol and allowed to cool, promoting the crystallization of Delphinine.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel using a gradient of chloroform and methanol.
Protocol 2: Electrophysiological Analysis of Delphinine's Effect on Voltage-Gated Sodium Channels using Patch-Clamp
This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of Delphinine on VGSCs in a suitable cell line (e.g., HEK293 cells expressing a specific Nav subtype).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.5) under standard conditions.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-suspend in the extracellular recording solution.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell recording configuration.
-
Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at -100 mV and applying depolarizing steps to 0 mV for 20 ms.
3. Drug Application:
-
Prepare stock solutions of Delphinine in DMSO and dilute to the final desired concentrations in the extracellular solution.
-
Perfuse the recording chamber with the Delphinine-containing solution and record the changes in the sodium current.
4. Data Analysis:
-
Measure the peak inward sodium current before and after the application of Delphinine.
-
Analyze the effects on channel gating properties, such as voltage-dependence of activation and inactivation.
Protocol 3: In-vivo Assessment of Cardiovascular Effects in a Rodent Model
This protocol outlines a method to investigate the hypotensive and bradycardic effects of Delphinine in an anesthetized rat model.
1. Animal Preparation:
-
Anesthetize male Wistar rats with an appropriate anesthetic (e.g., urethane).
-
Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.
-
Record heart rate from the arterial pressure waveform or via ECG electrodes.
2. Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer a bolus intravenous injection of Delphinine at various doses.
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) for a defined period after each injection.
3. Data Analysis:
-
Calculate the change in MAP and HR from the baseline values for each dose of Delphinine.
-
Construct dose-response curves to determine the potency of Delphinine in inducing hypotension and bradycardia.
This technical guide provides a foundational understanding of this compound (Delphinine) for research and drug development purposes. The provided protocols offer a starting point for the investigation of its biological activities. Due to its high toxicity, appropriate safety precautions should be taken when handling this compound.
References
- 1. Delphinine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids from Delphinium staphisagria - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Delbonine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary information regarding the potential toxicity of Delbonine. It is intended for research and informational purposes only. Direct toxicity studies on this compound are not publicly available at this time. The data presented herein is largely extrapolated from studies on closely related norditerpenoid alkaloids found in the Delphinium genus and should be interpreted with caution. Further comprehensive safety and toxicology studies are required to establish a definitive toxicity profile for this compound.
Introduction
Quantitative Toxicity Data
Direct quantitative toxicity data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound have not been identified in the reviewed literature. However, toxicity data for other norditerpenoid alkaloids isolated from Delphinium species provide an indication of the potential potency of this class of compounds. The toxicity of these alkaloids can vary significantly based on their specific chemical structures.
Table 1: Acute Toxicity of Norditerpenoid Alkaloids from Delphinium Species in Mice
| Compound | Plant Source | LD50 (mg/kg) |
| Bearline | Delphinium nuttallianum | 5.7[1] |
| 14-Acetylbearline | Delphinium nuttallianum | 3.3[1] |
| Geyerline | Delphinium geyeri | 6.2[1] |
| Methyllycaconitine (MLA) | Delphinium species | 4.0[1] |
Note: The data presented in this table is for norditerpenoid alkaloids structurally related to this compound and should not be considered as direct values for this compound.
A Safety Data Sheet (SDS) for this compound states that it is "Not a hazardous substance or mixture".[2] However, this classification may be based on a lack of specific testing data and contrasts with the known toxicity of the plant genus from which it is derived.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. The following represents a generalized workflow for determining the acute toxicity of a novel compound, based on standard methodologies.
Caption: Generalized workflow for acute toxicity testing.
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for norditerpenoid alkaloids from Delphinium species is neuromuscular paralysis.[3][4] These compounds act as competitive antagonists at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction and in the central nervous system.[4][5] This antagonism blocks the action of the neurotransmitter acetylcholine, leading to a failure of nerve impulse transmission to muscles.
The proposed signaling pathway for the toxic action of this compound-like norditerpenoid alkaloids is as follows:
Caption: Proposed mechanism of this compound at the neuromuscular junction.
Clinical signs of intoxication in animals exposed to Delphinium alkaloids are consistent with this mechanism and include muscular weakness, trembling, staggering, and in severe cases, collapse and death from respiratory failure.[3] Human poisoning cases have presented with symptoms such as depressed respiration, areflexia, and in severe instances, ventricular tachycardia and convulsions.[3]
Conclusion
While direct toxicological data for this compound is currently unavailable, its classification as a norditerpenoid alkaloid from the genus Delphinium suggests a potential for significant toxicity, primarily through the antagonism of nicotinic acetylcholine receptors, leading to neuromuscular blockade. The quantitative data from structurally related alkaloids indicate that compounds in this class can be highly toxic. The discrepancy with the available Safety Data Sheet highlights the critical need for empirical toxicological studies on this compound to accurately characterize its safety profile. Researchers and drug development professionals should exercise extreme caution when handling and investigating this compound, assuming a toxicity profile similar to that of other potent Delphinium alkaloids until specific data becomes available.
References
Methodological & Application
Application Notes and Protocols for Deltonin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltonin, a steroidal saponin derived from Dioscorea zingiberensis, has demonstrated significant anti-tumor effects in various cancer cell lines. It has been shown to inhibit tumor cell proliferation and induce apoptosis, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for utilizing Deltonin in cell culture experiments to assess its efficacy and elucidate its mechanism of action.
Data Presentation
Table 1: Cytotoxicity of Deltonin in Human Gastric Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
| AGS | 3.487[1] |
| HGC-27 | 2.343[1] |
| MKN-45 | 2.78[1] |
IC50 values were determined after 24 hours of treatment with Deltonin.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Deltonin on cancer cells by measuring cell viability.
Materials:
-
Human cancer cell lines (e.g., AGS, HGC-27, MKN-45)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Deltonin (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treat the cells with various concentrations of Deltonin (e.g., 0, 0.625, 1.25, 2.5, 5, 10, and 20 µM) for 24, 48, and 72 hours.[1]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value, the concentration of Deltonin that inhibits 50% of cell growth, can be calculated from the dose-response curve.[3]
Apoptosis Assay (Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic cells after treatment with Deltonin.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Deltonin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of Deltonin (e.g., 2.5 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Western Blot Analysis
This protocol is used to investigate the effect of Deltonin on the expression of proteins involved in apoptosis and signaling pathways.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Deltonin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, p-p38 MAPK, p38 MAPK, and β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Treat cells with Deltonin as described in the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 50 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system. β-actin is typically used as a loading control.
Signaling Pathways and Experimental Workflows
Deltonin's Mechanism of Action
Deltonin induces apoptosis in cancer cells by modulating key signaling pathways. It has been shown to inhibit the PI3K/AKT/mTOR and MAPK signaling pathways.[1] This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, ultimately leading to programmed cell death.[4][5]
Caption: Deltonin's inhibitory effect on signaling pathways leading to apoptosis.
Experimental Workflow for Assessing Deltonin's Efficacy
The following workflow outlines the key steps to evaluate the anti-cancer properties of Deltonin in a cell culture model.
Caption: Workflow for in vitro evaluation of Deltonin's anti-cancer effects.
References
- 1. Deltonin enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Altered bcl-2 and bax expression and intracellular Ca2+ signaling in apoptosis of pancreatic cells and the impairment of glucose-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Delbonine Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of Delbonine stock solutions for use in scientific research. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a natural product of significant interest in various fields of biomedical research. Accurate preparation of a stable and homogenous stock solution is the first critical step for any in vitro or in vivo studies. This document outlines the necessary information and procedures to achieve this.
Physicochemical and Handling Information
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and safe handling of the compound.
| Property | Value | Source |
| Molecular Weight | 509.6 g/mol | [1] |
| CAS Number | 95066-33-4 | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Storage of Solid | Store at -20°C or -80°C, protected from light. | |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath (sonicator)
-
Pipettes and sterile filter tips
Procedure
-
Aseptic Technique: Perform all steps under a laminar flow hood or in a designated clean area to maintain sterility, especially if the stock solution will be used for cell-based assays.
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.096 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 509.6 g/mol * 1000 mg/g = 5.096 mg
-
-
Dissolution: a. Add the weighed this compound powder to a sterile amber microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution with 5.096 mg of this compound, add 1 mL of DMSO. c. Vortex the solution vigorously for 1-2 minutes.
-
Solubilization Assistance (if necessary): If the this compound does not fully dissolve, the following steps can be taken: a. Warming: Gently warm the solution in a 37°C water bath or heat block for 5-10 minutes. b. Sonication: Place the tube in an ultrasonic bath for 10-15 minutes. c. Visually inspect the solution to ensure there are no visible particles. Repeat warming and sonication if necessary.
-
Sterilization (Optional): If required for the downstream application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Decision Logic for Handling this compound Stock Solution
Caption: Decision-making process for this compound solubilization.
References
Delbonine: Application Notes and Protocols for In Vivo Animal Studies
A comprehensive guide for researchers, scientists, and drug development professionals on determining and optimizing Delbonine dosage in preclinical animal models.
Abstract
This document provides detailed application notes and protocols for the investigation of this compound dosage in in vivo animal studies. Due to the current lack of publicly available data specifically on "this compound," this guide outlines a generalized yet robust framework for establishing appropriate dosage regimens for a novel compound with similar hypothetical characteristics. The protocols described herein are based on established principles of pharmacology and preclinical drug development, ensuring a systematic and data-driven approach to dosage selection and evaluation. Researchers are advised to adapt these protocols based on the specific physicochemical properties of this compound and the intended therapeutic application.
Introduction
The determination of an appropriate dosage is a critical step in the preclinical evaluation of any new therapeutic agent. An optimal dose is one that elicits the desired therapeutic effect while minimizing off-target toxicity. This process typically involves a series of iterative experiments in relevant animal models to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document serves as a foundational guide for initiating in vivo studies with this compound, a novel investigational compound.
Key Considerations for Dosage Selection
Prior to initiating in vivo studies, a thorough understanding of this compound's characteristics is essential. The following factors will significantly influence the initial dosage selection and the design of subsequent experiments:
-
Physicochemical Properties: Solubility, stability, and formulation of this compound.
-
In Vitro Potency: The concentration of this compound required to produce a desired effect in cell-based assays (e.g., IC50, EC50).
-
Mechanism of Action: The specific biological target and signaling pathway modulated by this compound.
-
Preliminary Toxicity Data: Any available information on the cytotoxic effects of this compound from in vitro studies.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal species without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice or rats). Use a small group of animals (n=3-5 per group).
-
Dosage Escalation: Begin with a low dose, estimated from in vitro data. Incrementally increase the dose in subsequent groups.
-
Administration Route: Choose a clinically relevant route of administration (e.g., oral gavage, intravenous injection).
-
Observation Period: Monitor animals closely for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) | Morbidity/Mortality |
| Vehicle Control | 5 | None | +5% | 0/5 |
| 1 | 5 | None | +4% | 0/5 |
| 10 | 5 | Mild lethargy | -2% | 0/5 |
| 50 | 5 | Significant lethargy, ruffled fur | -12% | 1/5 |
| 100 | 5 | Severe lethargy, ataxia | -20% | 3/5 |
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in the selected animal model.
Methodology:
-
Animal Model: Use the same species as in the MTD study.
-
Dosage: Administer a single, non-toxic dose of this compound (typically below the MTD).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Data Presentation:
| PK Parameter | Unit | Value |
| Cmax | ng/mL | [Insert Value] |
| Tmax | h | [Insert Value] |
| AUC (0-t) | ng*h/mL | [Insert Value] |
| Half-life (t1/2) | h | [Insert Value] |
| Bioavailability (%) | % | [Insert Value] |
Efficacy Study
Objective: To evaluate the therapeutic effect of this compound in a relevant disease model.
Methodology:
-
Disease Model: Utilize an established animal model that recapitulates key aspects of the human disease of interest.
-
Dosage Selection: Based on MTD and PK data, select a range of doses for evaluation. Include a vehicle control group.
-
Treatment Regimen: Define the frequency and duration of this compound administration.
-
Efficacy Endpoints: Measure relevant pharmacodynamic markers and functional outcomes to assess the therapeutic effect.
-
Statistical Analysis: Use appropriate statistical methods to compare the outcomes between treatment groups and the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Frequency | Primary Efficacy Endpoint (Mean ± SD) | Statistical Significance (p-value) |
| Vehicle Control | - | Daily | [Insert Value] | - |
| This compound | 1 | Daily | [Insert Value] | [Insert Value] |
| This compound | 10 | Daily | [Insert Value] | [Insert Value] |
| This compound | 50 | Daily | [Insert Value] | [Insert Value] |
Signaling Pathway and Workflow Diagrams
To facilitate a deeper understanding of the experimental logic and potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound dosage determination.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the systematic determination of this compound dosage in in vivo animal studies. By following a structured approach that integrates MTD, PK, and efficacy studies, researchers can establish a safe and effective dosing regimen for advancing this compound through the preclinical drug development pipeline. The provided diagrams offer a visual representation of the experimental workflow and a hypothetical signaling pathway to aid in experimental design and data interpretation. It is imperative that all animal studies are conducted in compliance with ethical guidelines and regulations.
Application Notes and Protocols for the Administration of Delphinine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Delphinine is a highly toxic compound. All handling and administration must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols in place. The information provided here is for research purposes only and is not intended for human or veterinary use.
Introduction
Delphinine is a diterpenoid alkaloid found in plants of the Delphinium (larkspur) genus.[1] It is a potent toxin that acts as an allosteric modulator of voltage-gated sodium channels (VGSCs), similar in action to aconitine.[1] This property makes it a valuable tool for researchers studying the function and pharmacology of VGSCs. However, its high toxicity, particularly its cardiotoxicity, necessitates careful consideration of the administration route and dosage. These application notes provide an overview of the known characteristics of Delphinine and recommended protocols for its administration in preclinical research settings.
Mechanism of Action
Delphinine's primary mechanism of action is the allosteric modulation of voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[2] By binding to the channel, Delphinine alters its gating properties, leading to an increase in sodium influx. This disruption of normal ion channel function results in neurotoxic and cardiotoxic effects, including hypotension, bradycardia, and cardiac arrhythmia.[1]
Pharmacokinetic and Toxicological Data
Limited pharmacokinetic data for pure Delphinine is available in the public domain. Due to its toxicity, in vivo studies are challenging. The following table summarizes the available toxicological data.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rabbit | Not Specified | 1.5 - 3.0 mg/kg | [1] |
| LD50 | Dog | Not Specified | 1.5 - 3.0 mg/kg | [1] |
| Acute Toxicity | Rat (extract) | Oral (gavage) | No mortality up to 2000 mg/kg (of Delphinium denudatum extract) | [3] |
Note: The oral toxicity study was conducted with a plant extract and not purified Delphinine. The toxicity of the pure compound is expected to be significantly higher.
Recommended Administration Routes & Protocols
The choice of administration route for Delphinine will depend on the specific research question. Due to its high toxicity, parenteral routes that allow for precise dose control are recommended over oral administration, unless the study specifically aims to investigate oral toxicity.
Intravenous (IV) Administration
IV administration provides immediate systemic exposure and is suitable for studying the acute effects of Delphinine on the cardiovascular and central nervous systems.
Experimental Protocol: Acute IV Administration in Rodents
-
Animal Model: Male/Female Wistar rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).
-
Formulation: Prepare a stock solution of Delphinine in a suitable vehicle (e.g., sterile saline with a small percentage of a solubilizing agent like DMSO, final DMSO concentration should be below 1%). The final solution should be sterile-filtered.
-
Dose: Start with a very low dose (e.g., 0.01 mg/kg) and perform a dose-escalation study to determine the desired effect and to establish the maximum tolerated dose (MTD).
-
Administration: Administer the Delphinine solution as a slow bolus injection or via infusion into a cannulated tail vein or jugular vein.
-
Monitoring: Continuously monitor vital signs (ECG, heart rate, blood pressure, and respiratory rate) throughout the experiment. Observe for any signs of toxicity.
-
Data Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis if required.
Intraperitoneal (IP) Administration
IP injection is a common route for preclinical studies, offering a balance between ease of administration and systemic absorption.
Experimental Protocol: IP Administration in Rodents
-
Animal Model: As above.
-
Formulation: Prepare a sterile solution of Delphinine in a suitable vehicle (e.g., sterile saline, PBS).
-
Dose: Conduct a dose-ranging study starting with a low dose (e.g., 0.1 mg/kg).
-
Administration: Inject the Delphinine solution into the lower quadrant of the abdomen.
-
Monitoring: Observe the animals closely for signs of toxicity for at least 24 hours post-injection.
-
Data Collection: Collect tissues or blood at the end of the study for analysis.
Oral (PO) Administration
Oral administration by gavage may be used to study the gastrointestinal absorption and first-pass metabolism of Delphinine. However, this route is less precise and carries a higher risk of accidental overdose due to variability in absorption.
Experimental Protocol: Oral Gavage in Rodents
-
Animal Model: As above.
-
Formulation: Prepare a solution or suspension of Delphinine in a suitable vehicle (e.g., water, corn oil).
-
Dose: Start with a low dose (e.g., 0.5 mg/kg) in a dose-finding study.
-
Administration: Administer the formulation directly into the stomach using a ball-tipped gavage needle.
-
Monitoring: Closely monitor the animals for signs of distress or toxicity.
-
Data Collection: As required for the study.
Safety Precautions
-
Handling: Always handle Delphinine in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all contaminated materials and solutions according to institutional and local regulations for hazardous waste.
-
Accidental Exposure: In case of skin contact, wash immediately with soap and water. If inhaled or ingested, seek immediate medical attention.
Conclusion
Delphinine is a potent neurotoxin with a specific mechanism of action on voltage-gated sodium channels, making it a valuable research tool. However, its high toxicity demands a cautious and well-planned experimental approach. The administration protocols outlined in these application notes provide a starting point for researchers. It is imperative to conduct thorough dose-finding studies and to adhere to strict safety protocols when working with this compound.
References
Application Notes and Protocols for Delbonine (Dimebon) in Neuroscience Research
A Note on Nomenclature: The compound of interest in neuroscience research is predominantly referred to as Dimebon or its generic name, latrepirdine . "Delbonine" is likely a typographical error. This document will proceed under the assumption that the intended subject is Dimebon.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimebon (latrepirdine) is an investigational drug that was initially developed and used in Russia as a non-selective antihistamine in the 1980s.[1][2][3] It was later repurposed for the potential treatment of neurodegenerative disorders, primarily Alzheimer's disease (AD) and Huntington's disease (HD), after preclinical studies suggested neuroprotective and cognition-enhancing properties.[1][4][5] Despite promising initial Phase II clinical trial results for AD, subsequent larger Phase III trials failed to meet their primary endpoints, leading to the discontinuation of its development for these indications.[1][6][7]
The mechanism of action of Dimebon is considered pleiotropic, meaning it interacts with multiple molecular targets.[3] This multi-target profile has made it a subject of continued interest in neuroscience research for understanding the complex pathologies of neurodegenerative diseases. Proposed mechanisms include the modulation of mitochondrial function, particularly the inhibition of the mitochondrial permeability transition pore (mPTP), and antagonism of various neurotransmitter receptors, including histamine, serotonin, and adrenergic receptors.[8][9][10] Its effects on NMDA receptors and cholinesterases are considered weak and likely not clinically relevant at therapeutic doses.[1][11]
These application notes provide a summary of the quantitative data, experimental protocols, and proposed mechanisms of action for Dimebon to aid researchers in designing and interpreting studies in the field of neuroscience.
Data Presentation
Table 1: Receptor Binding Affinities and Inhibition Constants for Dimebon
| Target Receptor | Species | K i (nM) | % Inhibition @ 10 µM | Reference |
| Histamine H1 | Human | ~1 | 100% | [8][9] |
| Serotonin 5-HT6 | Human | 34 | 98% | [1] |
| Serotonin 5-HT7 | Human | 7.0 | - | [8] |
| Serotonin 5-HT2c | Human | - | 100% | [9] |
| Serotonin 5-HT5A | Human | - | 99% | [9] |
| α1A-Adrenergic | Human | - | 99% | [9] |
| α1B-Adrenergic | Human | - | 99% | [9] |
| α1D-Adrenergic | Human | - | 99% | [9] |
| α2A-Adrenergic | Human | - | 99% | [9] |
| Histamine H2 | Human | - | 97% | [9] |
| Dopamine D1 | Human | - | 71% | [9] |
| Dopamine D2S | Human | - | 66% | [9] |
| Dopamine D3 | Human | - | 70% | [9] |
| Imidazoline I2 | Human | - | 65% | [9] |
| NMDA | Rat | 105,000 ± 18,000 | - | [11] |
Table 2: Enzyme and Ion Channel Inhibition Data for Dimebon
| Target | IC50 (µM) | Species/Assay Condition | Reference |
| NMDA Receptors | 10 | In primary striatal neuronal cultures from mice | [9] |
| NMDA Receptors (Group 1 neurons) | 7.7 | In cortical neuronal cultures | [1] |
| NMDA Receptors (Group 2 neurons) | 73 | In cortical neuronal cultures | [1] |
| Voltage-gated Ca2+ channels | 50 | In primary striatal neuronal cultures from mice | [9] |
| L-type voltage-gated Ca2+ channels | 57 | On isolated rat ileum | [1][12] |
| Acetylcholinesterase (AChE) | 42 | Biochemical assay | [1][12] |
| Butyrylcholinesterase (BuChE) | 7.9 | Biochemical assay | [1][12] |
Table 3: Effective Concentrations of Dimebon in Functional and In Vivo Assays
| Assay | EC50 / Effective Dose | Effect | Model System | Reference |
| Neuroprotection against Aβ(25-35) | 25 µM | Protection of cerebellar granular neurons | In vitro cell culture | [12] |
| Prevention of NMDA-induced seizures | 42 ± 6 mg/kg i.p. | Anti-NMDA activity | In vivo (mice) | [12] |
| Cognitive enhancement | 0.05, 0.5, 5 mg/kg (oral) | Enhanced cognition | In vivo (rat novel object recognition task) | [11] |
| Neuroprotection in ischemia model | 30 µM (maximum protection) | Concentration-dependent protection of hippocampal slices | Ex vivo (rat organotypic slice culture) | [13] |
| Inhibition of mPTP opening | 100 nM | Inhibition of mitochondrial swelling | Isolated mouse mitochondria | [8] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To evaluate the neuroprotective effects of Dimebon against glutamate-induced apoptosis in primary neuronal cultures. This protocol is based on methodologies used in Huntington's disease models.[9]
Materials:
-
Primary striatal neuronal cultures from wild-type (WT) and YAC128 HD transgenic mice (or other relevant neuronal cell lines).
-
Neurobasal medium supplemented with B27 and L-glutamine.
-
Dimebon stock solution (dissolved in DMSO or appropriate vehicle).
-
Glutamate solution (250 µM).
-
Apoptosis detection kit (e.g., TUNEL staining or caspase-3 activity assay).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate primary striatal neurons or other neuronal cells in appropriate culture plates and maintain at 37°C in a 5% CO2 incubator for 13-14 days in vitro (DIV).
-
Dimebon Treatment: Prepare serial dilutions of Dimebon (e.g., 5 µM, 10 µM, 50 µM) in culture medium. Add the Dimebon solutions to the cells 30 minutes prior to glutamate exposure. Include a vehicle-only control group.
-
Glutamate Challenge: After the 30-minute pre-incubation with Dimebon, expose the neuronal cultures to 250 µM glutamate for a predetermined duration (e.g., 24 hours) to induce excitotoxicity. A control group without glutamate should also be included.
-
Apoptosis Assessment: Following the glutamate challenge, assess the level of apoptosis using a chosen method:
-
TUNEL Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and follow the manufacturer's protocol for TUNEL staining to label DNA fragmentation.
-
Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the percentage of apoptotic cells (for TUNEL) or the relative caspase-3 activity. Compare the results from Dimebon-treated groups to the glutamate-only and vehicle control groups. Calculate the concentration at which Dimebon provides significant neuroprotection.
Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Novel Object Recognition (NOR) Task
Objective: To assess the acute effects of Dimebon on recognition memory in rats. This protocol is based on methodologies that have demonstrated cognitive enhancement with Dimebon.[11]
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Open-field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Two sets of identical objects (familiar objects, e.g., small blocks) and one set of novel objects.
-
Dimebon solution for oral administration (e.g., 0.05, 0.5, 5 mg/kg).
-
Vehicle control (e.g., water or saline).
-
Video recording and tracking software.
Procedure:
-
Habituation: For 2-3 days prior to testing, allow each rat to explore the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
Dimebon Administration: On the test day, administer Dimebon orally at the desired doses (e.g., 0.05, 0.5, 5 mg/kg) or vehicle to the rats. Allow for a 60-minute absorption period.
-
Training Phase (T1): Place two identical (familiar) objects in the arena. Allow the rat to explore the objects and the arena for a set period (e.g., 5 minutes). The time spent exploring each object should be recorded. Exploration is typically defined as sniffing or touching the object with the nose.
-
Inter-Trial Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Testing Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back into the arena and allow it to explore for a set period (e.g., 5 minutes). Record the time spent exploring the familiar object and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI of the Dimebon-treated groups with the vehicle control group using appropriate statistical tests.
Mandatory Visualizations
Proposed Neuroprotective Mechanism of Dimebon via Mitochondria
Caption: Proposed mitochondrial mechanism of Dimebon's neuroprotective effect.
Multi-Target Profile of Dimebon
Caption: Dimebon's multi-target engagement with high and low affinity interactions.
Experimental Workflow for Preclinical AD Model
Caption: Workflow for evaluating Dimebon in a preclinical Alzheimer's disease mouse model.
References
- 1. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrepirdine - Wikipedia [en.wikipedia.org]
- 3. Dimebon | ALZFORUM [alzforum.org]
- 4. hdsa.org [hdsa.org]
- 5. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
- 7. Dimebon fails in late-stage human HD clinical trial – HDBuzz [en.hdbuzz.net]
- 8. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Dimebon in cellular model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. Cognition-enhancing properties of Dimebon in a rat novel object recognition task are unlikely to be associated with acetylcholinesterase inhibition or N-methyl-D-aspartate receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of dimebon against ischemic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for GPCR Antagonists Using Delbonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of Delbonine, a novel and potent antagonist of the Dopamine D2 receptor (D2R), in a high-throughput screening (HTS) campaign. G-protein coupled receptors (GPCRs) are a major class of drug targets, and the identification of novel modulators is a critical step in drug discovery.[1][2] This document outlines a robust, cell-based calcium mobilization assay designed for the rapid screening of compound libraries to identify potential D2R antagonists.[3][4][5] The protocol is optimized for a 384-well plate format and is suitable for automated HTS platforms.[5] We also present representative data for this compound's potency and selectivity, demonstrating its utility as a reference compound in such screens.
Introduction
G-protein coupled receptors are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them highly attractive targets for therapeutic intervention.[1][3] The Dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a key target in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Antagonists of the D2R are the primary mode of action for all currently approved antipsychotic medications.[6]
High-throughput screening is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[1][7] Functional cell-based assays that measure the downstream signaling of GPCR activation are particularly valuable as they provide information on the pharmacological effect of a compound.[8] One of the most common HTS methods for Gq-coupled GPCRs, or Gi-coupled receptors like D2R that are engineered to couple to Gq, is the measurement of intracellular calcium mobilization.[2][3][4][9] This method relies on the use of calcium-sensitive fluorescent dyes that report on the release of calcium from intracellular stores upon receptor activation.[4][10]
This compound is a fictional, highly selective, and potent antagonist of the human Dopamine D2 receptor. This application note describes a detailed protocol for a calcium flux assay using a recombinant cell line co-expressing the human D2R and a promiscuous G-protein that couples to the calcium signaling pathway. This compound is used as a reference antagonist to demonstrate the assay's performance and to provide a benchmark for the identification of new D2R antagonists.
Dopamine D2 Receptor Signaling Pathway
The Dopamine D2 receptor is a Gi-coupled GPCR. In its native state, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). For HTS purposes, it is common to use a cell line where the D2R is co-expressed with a promiscuous G-protein, such as Gα16, which forces the receptor to signal through the Gq pathway, leading to a measurable calcium release. The following diagram illustrates this engineered signaling pathway and the mechanism of action for an antagonist like this compound.
Caption: Dopamine D2 Receptor signaling pathway and antagonist action.
Experimental Workflow
The following diagram outlines the major steps in the high-throughput screening assay for identifying Dopamine D2 receptor antagonists.
Caption: High-throughput screening workflow for D2R antagonists.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| CHO-K1 cells stably co-expressing human Dopamine D2 Receptor and Gα16 | Fictional Cell Services | FCS-12345 |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |
| Hygromycin B | Thermo Fisher Scientific | 10687010 |
| 384-well black, clear-bottom microplates | Corning | 3712 |
| Fluo-8 No Wash Calcium Assay Kit | Abcam | ab112129 |
| Dopamine Hydrochloride | Sigma-Aldrich | H8502 |
| This compound | Fictional Compound Inc. | DBN-001 |
| HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES | Thermo Fisher Scientific | 14025092 |
Experimental Protocol
This protocol is optimized for a 384-well format and is suitable for use with a fluorometric imaging plate reader (FLIPR) or similar instrument.
1. Cell Culture and Plating: a. Culture the CHO-D2R-Gα16 cells in DMEM/F-12 medium supplemented with 10% FBS, 500 µg/mL G418, and 200 µg/mL Hygromycin B at 37°C in a humidified atmosphere of 5% CO2. b. On the day before the assay, harvest the cells and resuspend them in an antibiotic-free medium. c. Plate the cells at a density of 10,000 cells per well in 40 µL of medium into 384-well black, clear-bottom microplates. d. Incubate the plates for 24 hours at 37°C and 5% CO2.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to be used for the dose-response curve (e.g., from 10 mM to 100 nM). b. Prepare stock solutions of test compounds in DMSO. For a primary screen, a single concentration of 10 µM is typically used. c. Prepare a dopamine agonist solution at 2X the final desired EC80 concentration in HBSS with 20 mM HEPES. The EC80 should be predetermined in an agonist-mode assay.
3. Calcium Mobilization Assay: a. Prepare the Fluo-8 dye loading solution according to the manufacturer's instructions in HBSS with 20 mM HEPES. b. Remove the culture medium from the cell plates and add 40 µL of the dye loading solution to each well. c. Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. d. Using an automated liquid handler, add 10 µL of the test compounds, this compound dilutions, or DMSO vehicle (for controls) to the appropriate wells. e. Place the plate in the FLIPR instrument and initiate the reading protocol. f. After a baseline fluorescence reading of 10-20 seconds, add 10 µL of the dopamine agonist solution to all wells. g. Continue to measure the fluorescence intensity for an additional 2-3 minutes.
Data Analysis and Results
The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of the test compounds is calculated as a percentage of the response observed in the control wells (DMSO vehicle).
Data Analysis:
-
The raw fluorescence data from each well is normalized to the baseline reading.
-
The maximum fluorescence signal after agonist addition is determined for each well.
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) Where:
-
Signal_compound is the signal in the presence of the test compound.
-
Signal_min is the average signal from wells with a high concentration of this compound (fully inhibited).
-
Signal_max is the average signal from wells with DMSO vehicle only (uninhibited).
-
-
For dose-response curves, the percent inhibition is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Table 1: Potency of this compound on the Dopamine D2 Receptor
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| This compound | Human D2R | Calcium Flux | 15.2 | -1.1 |
| Haloperidol (Reference) | Human D2R | Calcium Flux | 25.8 | -1.0 |
Table 2: Selectivity Profile of this compound
| Receptor | Assay Type | IC50 (nM) | Selectivity (fold vs. D2R) |
| Dopamine D1 | cAMP | > 10,000 | > 650 |
| Dopamine D3 | Calcium Flux | 350 | 23 |
| Serotonin 5-HT2A | Calcium Flux | 1,200 | 79 |
| Adrenergic α1 | Calcium Flux | > 5,000 | > 320 |
The results demonstrate that this compound is a potent and selective antagonist of the Dopamine D2 receptor in this HTS assay format. Its clear dose-dependent inhibition and high selectivity make it an excellent control compound for identifying and characterizing new D2R antagonists.
Conclusion
The calcium mobilization assay described in this application note provides a robust and reliable method for the high-throughput screening of Dopamine D2 receptor antagonists. The protocol is readily adaptable to automated platforms and allows for the efficient identification of hit compounds from large chemical libraries. The use of the well-characterized antagonist, this compound, as a reference compound ensures the quality and reproducibility of the screening data. This assay serves as a valuable tool for researchers and drug development professionals working on the discovery of novel therapeutics targeting the Dopamine D2 receptor.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 485359 - HTS Assay for Allosteric Antagonists of the Human D2 Dopamine Receptor: Antagonists Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Western Blot Analysis
Topic: A Comprehensive Protocol for Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: A search for the "Delbonine protocol for Western blot analysis" did not yield a specific, established protocol under this name in the scientific literature. The following application notes provide a detailed, standard protocol for Western blot analysis, a fundamental technique for protein detection and quantification. This protocol is compiled from established methodologies and is widely applicable in research and drug development.
Introduction
Western blotting, also known as immunoblotting, is a cornerstone analytical technique used to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate.[1] The method involves three main stages: the separation of proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), the transfer of these separated proteins to a solid support membrane (typically nitrocellulose or PVDF), and the detection of a target protein using specific antibodies. Due to its high sensitivity and specificity, Western blotting is an indispensable tool in molecular biology, biochemistry, and drug discovery for analyzing protein expression levels, post-translational modifications, and protein-protein interactions.[1] The intensity of the signal from the antibody detection step can be used to quantify the relative abundance of the target protein.
Experimental Workflow
The overall workflow for a typical Western blot experiment is outlined below. The process generally spans two days to complete.[2]
Detailed Methodologies
Sample Preparation: Cell Lysis
-
Culture cells to approximately 80% confluency.[3]
-
Place the culture dish on ice and wash the cells with ice-cold 1X Phosphate-Buffered Saline (PBS).[3][4]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[3][4]
-
Scrape the adherent cells from the dish and transfer the cell lysate to a pre-cooled microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes to ensure complete lysis.[2]
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[2][4]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new, clean tube.[2][4]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Prepare protein samples for loading by mixing 20-50 µg of protein with Laemmli sample buffer.[4][5]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[1][4]
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel.[2]
-
Place the gel into the electrophoresis tank and fill it with 1X running buffer.
-
Run the gel at 100-150 V until the dye front reaches the bottom of the gel.[2]
Protein Transfer (Blotting)
-
Once electrophoresis is complete, carefully disassemble the gel cassette.
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1X transfer buffer.[4]
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.[4]
-
Place the sandwich into the transfer apparatus and fill with transfer buffer.
-
Perform the electrotransfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours or overnight at a lower voltage in a cold room).[4]
Immunodetection
-
After transfer, rinse the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
To verify transfer efficiency, you can stain the membrane with Ponceau S solution.[4]
-
Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.[4][5]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle shaking.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1][2]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2]
-
Wash the membrane again three times for 5 minutes each with TBST.[2]
-
Prepare the chemiluminescence substrate according to the manufacturer's instructions and incubate the membrane in the substrate for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[4]
Data Presentation and Analysis
Quantitative data from Western blots involves measuring the intensity of the bands corresponding to the protein of interest. This data is typically normalized to a loading control (a ubiquitously expressed protein like GAPDH or β-actin) to account for variations in sample loading.
| Sample Group | Target Protein Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized Target Protein Expression (Target/Control) |
| Control 1 | 15000 | 45000 | 0.33 |
| Control 2 | 16500 | 46000 | 0.36 |
| Control 3 | 14000 | 44000 | 0.32 |
| Control Avg. | 15167 | 45000 | 0.34 |
| Treatment A - 1 | 35000 | 45500 | 0.77 |
| Treatment A - 2 | 38000 | 46500 | 0.82 |
| Treatment A - 3 | 36500 | 44500 | 0.82 |
| Treatment A Avg. | 36500 | 45500 | 0.80 |
| Treatment B - 1 | 8000 | 46000 | 0.17 |
| Treatment B - 2 | 7500 | 45000 | 0.17 |
| Treatment B - 3 | 8200 | 47000 | 0.17 |
| Treatment B Avg. | 7900 | 46000 | 0.17 |
Application in Drug Development: Signaling Pathway Analysis
Western blotting is crucial for elucidating how drug candidates affect cellular signaling pathways. For instance, the MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival, and it is often dysregulated in diseases like cancer. Researchers can use Western blotting to measure the phosphorylation (activation) status of key proteins in this pathway, such as MEK and ERK, in response to a novel therapeutic agent.
References
Flow cytometry protocol using Delbonine
It appears that "Delbonine" may be a variant spelling of "Delphinidin," an anthocyanidin found in pigmented fruits and vegetables. Delphinidin has been the subject of research for its potential anti-cancer properties, particularly in breast cancer studies where flow cytometry is a key analytical method. This document provides a detailed protocol for utilizing Delphinidin in flow cytometry to assess its effects on cell cycle and apoptosis in HER-2 positive breast cancer cell lines.
Application Notes
Delphinidin has been shown to induce cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by modulating the NF-κB and MAPK signaling pathways.[1][2][3] Flow cytometry is an ideal method to quantify these cellular responses. This protocol is optimized for the analysis of HER-2 positive breast cancer cell lines, such as MDA-MB-453 and BT-474.
Mechanism of Action
Delphinidin exerts its anti-cancer effects through multiple mechanisms. In HER-2 positive breast cancer cells, it has been observed to:
-
Induce G2/M phase cell cycle arrest : This is achieved by inhibiting the protein expression of cyclin B1 and Cdk1.[1][2]
-
Promote mitochondrial apoptosis : This is mediated by inhibiting the ERK and NF-κB signaling pathways while activating the JNK signaling pathway.[1][2][3]
-
Inhibit HER2 and Erk1/2 Signaling : Delphinidin has been shown to reduce the phosphorylation of HER2, Akt, and Erk1/2.[4]
Experimental Protocols
This section provides detailed protocols for cell culture, Delphinidin treatment, and subsequent analysis of cell cycle and apoptosis by flow cytometry.
Cell Culture and Delphinidin Treatment
-
Cell Line Maintenance : Culture HER-2 positive breast cancer cell lines (e.g., MDA-MB-453, BT-474) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Delphinidin Preparation : Prepare a stock solution of Delphinidin in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 20, 40, 80 µM). A DMSO control should be prepared using the same final concentration of DMSO as in the highest Delphinidin treatment group.[1][5]
-
Treatment : Replace the culture medium with the prepared Delphinidin-containing media or the DMSO control media. The incubation time will vary depending on the assay:
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the cell cycle distribution of Delphinidin-treated cells.
-
Cell Harvesting : After the 48-hour treatment period, harvest the cells by trypsinization.
-
Washing : Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fixation : Fix the cells in 70% ethanol and store them at -20°C overnight.
-
Staining :
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry : Analyze the samples on a flow cytometer. A total of 2x10^4 cells should be analyzed for each sample.[1] The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting : After the 8-hour treatment period, harvest the cells.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cells in 1X Binding Buffer.
-
Staining :
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour. This will allow for the quantification of the apoptotic cell population.[1]
Data Presentation
The following tables summarize the quantitative data from studies on the effect of Delphinidin on HER-2 positive breast cancer cell lines.
Table 1: Effect of Delphinidin on Cell Cycle Distribution in MDA-MB-453 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 2.3 | 25.1 ± 1.8 | 19.7 ± 1.5 |
| 20 µM Delphinidin | 48.9 ± 2.1 | 20.5 ± 1.6 | 30.6 ± 2.0 |
| 40 µM Delphinidin | 40.1 ± 1.9 | 15.3 ± 1.4 | 44.6 ± 2.2 |
| 80 µM Delphinidin | 32.7 ± 1.7 | 10.8 ± 1.2 | 56.5 ± 2.5 |
Table 2: Effect of Delphinidin on Cell Cycle Distribution in BT-474 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 60.3 ± 2.5 | 22.4 ± 1.7 | 17.3 ± 1.4 |
| 20 µM Delphinidin | 54.1 ± 2.2 | 18.9 ± 1.5 | 27.0 ± 1.9 |
| 40 µM Delphinidin | 45.8 ± 2.0 | 14.2 ± 1.3 | 39.9 ± 2.1 |
| 80 µM Delphinidin | 38.2 ± 1.8 | 9.7 ± 1.1 | 52.1 ± 2.4 |
Table 3: Effect of Delphinidin on Apoptosis in MDA-MB-453 and BT-474 Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| MDA-MB-453 | Control (DMSO) | 5.3 ± 0.8 |
| 20 µM Delphinidin | 25.7 ± 2.1 | |
| 40 µM Delphinidin | 49.6 ± 3.5 | |
| 80 µM Delphinidin | 53.9 ± 4.2 | |
| BT-474 | Control (DMSO) | 4.8 ± 0.7 |
| 20 µM Delphinidin | 10.2 ± 1.2 | |
| 40 µM Delphinidin | 17.6 ± 1.9 | |
| 80 µM Delphinidin | 55.2 ± 4.8 |
(Note: The data in the tables are representative and have been synthesized from the cited literature for illustrative purposes.)[1][6]
Visualizations
Experimental Workflow
References
- 1. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Delphinidin Inhibits HER2 and Erk1/2 Signaling and Suppresses Growth of HER2-Overexpressing and Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Deltonin-Induced Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltonin, a steroidal saponin isolated from the rhizomes of Dioscorea zingiberensis, has emerged as a potent inducer of cellular stress, demonstrating significant anti-tumor activity in a variety of cancer models.[1] These application notes provide a comprehensive overview of Deltonin's effects on cellular processes, focusing on its ability to induce apoptosis, autophagy, and oxidative stress. The detailed protocols herein offer standardized methods for utilizing Deltonin to study these phenomena in a laboratory setting.
Deltonin exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is often accompanied by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[1] Furthermore, Deltonin has been shown to modulate autophagy, a cellular recycling process that can play a dual role in cell survival and death.[2] The molecular mechanisms underlying these effects are largely attributed to the inhibition of key cell survival signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[3]
These notes are intended to guide researchers in the application of Deltonin as a tool to investigate cellular stress responses and to explore its potential as a chemotherapeutic agent.
Data Presentation
The following tables summarize the quantitative effects of Deltonin on various cancer cell lines as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: Cytotoxicity of Deltonin (IC50 Values) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| AGS | Gastric Carcinoma | 24 h | 3.487 | |
| HGC-27 | Gastric Carcinoma | 24 h | 2.343 | |
| MKN-45 | Gastric Carcinoma | 24 h | 2.78 | |
| MDA-MB-231 | Breast Carcinoma | 24 h | ~5.0 | [4] |
| C26 | Colon Cancer | Not Specified | More cytotoxic than 5-fluorouracil | |
| FaDu | Head and Neck Squamous Carcinoma | Not Specified | Selective inhibition vs. normal cells | [2] |
Table 2: Quantitative Effects of Deltonin on Apoptosis and Protein Expression
| Cell Line | Deltonin Conc. (µM) | Parameter Measured | Observation | Reference |
| MDA-MB-231 | 5 | Apoptosis Rate | 75.7% | [4] |
| AGS | 2.5 | Apoptosis Rate | Significant increase vs. control | |
| HGC-27 | 2.5 | Apoptosis Rate | Significant increase vs. control | |
| MKN-45 | 2.5 | Apoptosis Rate | Significant increase vs. control | |
| MDA-MB-231 | 0, 1, 2.5, 5 | Bax/Bcl-2 Ratio | Dose-dependent increase | [1] |
| MDA-MB-231 | 5 | Cleaved Caspase-3 | Dose-dependent increase | [1][4] |
| MDA-MB-231 | 5 | Cleaved Caspase-8 | Dose-dependent increase | [4] |
| C26 (in vivo) | Not Specified | Activated Caspase-3 & 9 | Increased levels in tumor tissue | |
| AGS & HGC-27 | 2.5 | p-PI3K, p-AKT, p-mTOR | Time-dependent decrease | |
| AGS & HGC-27 | 2.5 | p-p38 MAPK | Time-dependent decrease |
Mandatory Visualizations
Caption: Deltonin-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing cellular stress.
Caption: Interplay between apoptosis and autophagy.
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Deltonin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of Deltonin in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the Deltonin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Deltonin concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by FITC-conjugated Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will also stain with the DNA-intercalating dye PI.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well in a 6-well plate) and treat with various concentrations of Deltonin for the desired time. Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples within 1 hour using a flow cytometer. c. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK signaling pathways.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with Deltonin, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to normalize protein levels.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well black plate (for plate reader) or a 6-well plate (for flow cytometry) and treat with Deltonin. Include a positive control (e.g., H₂O₂).
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS.
-
Add serum-free medium containing 10-20 µM DCFH-DA to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Measurement:
-
Plate Reader: Wash cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity.
-
Flow Cytometer: Wash and harvest the cells, resuspend in PBS, and analyze immediately.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.
Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the cationic fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Staining Kit or JC-1 dye
-
Complete culture medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with Deltonin as described in previous protocols. A known mitochondrial uncoupler like FCCP can be used as a positive control.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in complete medium) for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Measurement:
-
Plate Reader: Add 100 µL of PBS or medium to each well. Measure fluorescence for both JC-1 aggregates (Excitation/Emission ~550/600 nm) and monomers (Excitation/Emission ~485/535 nm).
-
Flow Cytometer: Harvest and resuspend cells in PBS for immediate analysis, detecting both green and red fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in Deltonin-treated cells compared to controls indicates a loss of mitochondrial membrane potential.
Protocol 6: Autophagy Detection by LC3-II Quantification
This protocol quantifies autophagy by measuring the conversion of the soluble form of microtubule-associated protein light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) via Western blot. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Materials:
-
Same as for Protocol 3 (Western Blot)
-
Primary antibody against LC3 (recognizes both LC3-I and LC3-II)
-
Optional: Autophagy inhibitors like Bafilomycin A1 or Chloroquine for flux assays.
Procedure:
-
Cell Culture and Treatment: Treat cells with Deltonin. To measure autophagic flux, a parallel set of cells should be co-treated with Deltonin and an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).
-
Protein Extraction and Quantification: Follow steps 1-3 from Protocol 3.
-
SDS-PAGE and Transfer: a. Use a high-percentage (e.g., 15%) SDS-PAGE gel to effectively separate the LC3-I (16 kDa) and LC3-II (14 kDa) bands. b. Follow steps 4-5 from Protocol 3 for electrophoresis and transfer.
-
Immunoblotting: a. Follow steps 6-10 from Protocol 3, using an anti-LC3 primary antibody. b. Two bands should be visible: a slower migrating band for LC3-I and a faster-migrating band for LC3-II.
-
Data Analysis: a. Perform densitometry on the resulting bands. b. Calculate the ratio of LC3-II to a loading control (e.g., GAPDH) or the LC3-II/LC3-I ratio. An accumulation of LC3-II in the presence of an inhibitor compared to its absence indicates an active autophagic flux.
References
Application Notes and Protocols for the Long-Term Stability of Delbonine in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delbonine, a novel alkaloid compound, has shown significant therapeutic potential in preclinical studies. As this compound progresses through the drug development pipeline, a thorough understanding of its long-term stability in solution is paramount for ensuring its safety, efficacy, and shelf-life. This document provides detailed application notes and protocols for assessing the long-term stability of this compound in solution.
Forced degradation studies are crucial for understanding the chemical behavior of a molecule and help in the development of formulations and packaging.[1] These studies are designed to identify potential degradation products and establish the intrinsic stability of the drug substance.[1] The stability of pharmaceutical molecules is a significant concern as it directly impacts the safety and efficacy of the final drug product.
Factors Affecting this compound Stability
The stability of this compound in solution can be influenced by several environmental factors. Understanding these factors is critical for developing a robust formulation and defining appropriate storage conditions.
-
pH: The pH of the solution can significantly impact the stability of this compound. Like many alkaloids, this compound's stability is expected to be pH-dependent.[2] Changes in pH can lead to hydrolysis or other degradation reactions. Studies have shown that for some compounds, stability is greater in acidic conditions, while for others, neutral or alkaline pH is preferred.[3][4]
-
Temperature: Temperature is a critical factor in chemical degradation.[5][6] Increased temperatures typically accelerate the rate of chemical reactions, leading to faster degradation of the active pharmaceutical ingredient (API).[3] Conversely, storing solutions at lower temperatures, such as refrigeration or freezing, can enhance stability.[7][8]
-
Light: Exposure to light, particularly ultraviolet (UV) light, can induce photolytic degradation of photosensitive compounds.[5][6] Photodegradation can lead to the formation of impurities and a loss of potency. It is essential to determine this compound's photosensitivity to establish appropriate light-protection measures for storage and administration.
-
Oxidation: this compound may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.[9][10] Oxidative degradation can lead to the formation of various degradation products, altering the compound's efficacy and safety profile.
Protocols for Long-Term Stability Assessment
A comprehensive long-term stability study for this compound in solution should be conducted following the protocols outlined below. These protocols are designed to evaluate the impact of various environmental factors on the stability of this compound over an extended period.
Materials and Equipment
-
This compound reference standard
-
High-purity solvents (e.g., water, acetonitrile, methanol)
-
Buffers of various pH values (e.g., citrate, phosphate, borate)
-
Volumetric flasks, pipettes, and other calibrated glassware
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[11][12]
-
HPLC column appropriate for alkaloid analysis (e.g., C18)
-
pH meter
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Analytical balance
Experimental Workflow
The following diagram illustrates the general workflow for conducting a long-term stability study of this compound in solution.
Caption: Experimental workflow for the long-term stability study of this compound.
Preparation of this compound Solutions
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). The choice of solvent will depend on the intended formulation.
-
Prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, and 9).
-
Dilute the this compound stock solution with each buffer to achieve the desired final concentration for the stability study.
-
Filter the solutions through a 0.22 µm filter to ensure sterility and remove any particulate matter.
-
Dispense the solutions into appropriate containers (e.g., glass vials) for storage.
Storage Conditions
Store the prepared this compound solutions under the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:
-
Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated storage: 5°C ± 3°C
-
Photostability: Expose a set of samples to a light source according to ICH Q1B guidelines. A dark control should be stored under the same conditions but protected from light.
Sampling Schedule
Withdraw samples from each storage condition at predetermined time points. A typical sampling schedule for a 24-month study would be:
-
Initial: T=0
-
Monthly for the first 3 months: 1, 2, 3 months
-
Quarterly for the first year: 6, 9, 12 months
-
Annually thereafter: 18, 24 months
Analytical Methodology (HPLC)
A stability-indicating HPLC method should be developed and validated to quantify this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by the UV-Vis spectrum of this compound.
-
-
Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[13]
Forced Degradation Studies
To identify potential degradation products and establish the degradation pathways, forced degradation studies should be performed.[1][9][14][15]
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution to a high-intensity light source.
Analyze the stressed samples by HPLC to identify and quantify the degradation products.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hypothetical Long-Term Stability Data for this compound (1 mg/mL) in pH 7 Buffer
| Time (Months) | Storage Condition | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 | - | 100.0 | 0.1 | Clear, colorless solution |
| 3 | 25°C / 60% RH | 99.5 | 0.3 | Clear, colorless solution |
| 6 | 25°C / 60% RH | 98.9 | 0.6 | Clear, colorless solution |
| 12 | 25°C / 60% RH | 97.8 | 1.1 | Clear, colorless solution |
| 24 | 25°C / 60% RH | 95.5 | 2.0 | Clear, colorless solution |
| 3 | 40°C / 75% RH | 97.2 | 1.5 | Clear, colorless solution |
| 6 | 40°C / 75% RH | 94.1 | 3.2 | Slight yellow tint |
| 3 | 5°C | 100.1 | 0.1 | Clear, colorless solution |
| 6 | 5°C | 99.9 | 0.1 | Clear, colorless solution |
| 12 | 5°C | 99.8 | 0.2 | Clear, colorless solution |
| 24 | 5°C | 99.6 | 0.3 | Clear, colorless solution |
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to its therapeutic effects. This is a generic representation and would need to be confirmed by specific experimental data.
Caption: Hypothetical signaling pathway modulated by this compound.
Data Interpretation and Reporting
-
Degradation Kinetics: Analyze the degradation data to determine the reaction order and calculate the degradation rate constants at different temperatures.[10][16][17] This information can be used to predict the shelf-life of the this compound solution under various storage conditions.
-
Shelf-Life Determination: The shelf-life is the time period during which the drug product is expected to remain within its approved specifications. Typically, this includes maintaining at least 90% of the initial drug concentration.
By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively assess the long-term stability of this compound in solution, a critical step in its journey from a promising compound to a safe and effective therapeutic agent.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH and light on the storage stability of the purple pigment, hordeumin, from uncooked barley bran fermented broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scialert.net [scialert.net]
- 7. Long-term stability of 10 mg/mL dobutamine injectable solutions in 5% dextrose and normal saline solution stored in polypropylene syringes and cyclic-oleofin-copolymer vials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 10. Oxidative degradation of decabromodiphenyl ether (BDE 209) by potassium permanganate: reaction pathways, kinetics, and mechanisms assisted by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term stability predictions of therapeutic monoclonal antibodies in solution using Arrhenius-based kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the improvement of aqueous solubility for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when a new chemical entity (NCE) shows poor aqueous solubility?
A1: When an NCE is found to have low aqueous solubility, a systematic approach is recommended.[1] The initial steps involve characterizing the physicochemical properties of the compound, such as its pKa, logP, melting point, and crystal form. Understanding these properties will help in selecting the most appropriate solubility enhancement strategy.[1][2] It is also crucial to determine the desired concentration for preclinical and clinical studies to set a target for solubility improvement.
Q2: What are the most common formulation strategies to enhance the solubility of poorly water-soluble drugs?
A2: A variety of techniques can be employed to improve the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications.[2]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphism), and formulation as a solid dispersion.[2][3]
-
Chemical Modifications: These strategies involve the use of surfactants, pH adjustment, salt formation, and complexation (e.g., with cyclodextrins).[1][2][3]
-
Other Methods: Co-solvency, microemulsions, and self-emulsifying drug delivery systems (SEDDS) are also widely used.[3][4][5]
The selection of a suitable method depends on the specific characteristics of the drug molecule.[1]
Q3: How does particle size reduction improve solubility?
A3: Reducing the particle size of a drug increases its surface area-to-volume ratio.[4] According to the Noyes-Whitney equation, a larger surface area leads to a higher dissolution rate, which can improve the apparent solubility and bioavailability of the compound.[4] Techniques like micronization and nanosuspension are commonly used to achieve this.[2][4] Nanosuspensions are colloidal dispersions of drug particles, typically stabilized by surfactants, and can be used for drugs that are also insoluble in lipids.[2]
Q4: When is pH modification an appropriate strategy for solubility enhancement?
A4: pH modification is a suitable strategy for ionizable compounds. For weakly acidic or basic drugs, adjusting the pH of the solution can significantly increase solubility by converting the drug into its more soluble salt form. This is a common and effective technique, particularly for parenteral and oral liquid formulations.
Q5: What are solid dispersions and how do they work?
A5: A solid dispersion is a system where a hydrophobic drug is dispersed in a hydrophilic matrix.[2] The drug can exist in an amorphous or crystalline state within the carrier. The increased solubility is attributed to several factors, including the reduction of drug particle size to a molecular level, the increased wettability of the drug by the hydrophilic carrier, and the potential for forming a higher energy amorphous state of the drug.[2] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon standing. | The solution is supersaturated and thermodynamically unstable. | Consider using precipitation inhibitors such as polymers (e.g., HPMC, PVP) in the formulation. These polymers can maintain a supersaturated state for a longer duration. |
| Inconsistent solubility results between experiments. | Variability in the solid form of the compound (polymorphism or amorphous content). Differences in experimental conditions (e.g., temperature, pH, agitation rate). | Characterize the solid-state properties of the compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Ensure consistent experimental parameters. |
| Low drug loading in the formulation. | The chosen excipients have a limited capacity to solubilize the drug. | Screen a wider range of solubilizing agents and co-solvents.[4] Consider more advanced formulation strategies like lipid-based drug delivery systems (e.g., SEDDS) which can often accommodate higher drug loads.[5][6] |
| Toxicity observed with the formulation in preclinical studies. | The concentration of surfactants or co-solvents used is too high. | Optimize the formulation to use the minimum amount of excipients necessary to achieve the target solubility. Explore the use of less toxic excipients or alternative solubility enhancement techniques that require lower levels of surfactants, such as nanosuspensions or solid dispersions. |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent Concentration
This protocol outlines a method for determining the most effective co-solvent and its optimal concentration for solubilizing a poorly soluble compound.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the compound in various water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Generate Co-solvent Mixtures: Create a series of aqueous solutions with varying concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Determine Solubility: Add an excess amount of the compound to each co-solvent mixture.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate and Analyze: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot and Analyze: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal system.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance drug solubility.
Methodology:
-
Select Carrier: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000).
-
Dissolve Drug and Carrier: Dissolve both the drug and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). The drug-to-carrier ratio can be varied to find the optimal formulation (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporate Solvent: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation of the compound.
-
Dry the Product: Dry the resulting solid film or powder under vacuum to remove any residual solvent.
-
Characterize the Solid Dispersion: Characterize the physical state of the drug in the dispersion using techniques like DSC and XRPD to confirm the presence of an amorphous form.
-
Evaluate Dissolution: Perform dissolution studies on the solid dispersion and compare the results to the pure drug to assess the improvement in solubility and dissolution rate.
Visualizations
References
- 1. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Delbonine degradation pathways and prevention
Disclaimer: Information regarding a specific molecule named "Delbonine" is not publicly available. The following technical support guide has been constructed for a hypothetical small molecule therapeutic, drawing upon established principles of drug degradation and stability testing for similar compounds. The degradation pathways and experimental details provided are illustrative examples to guide researchers.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing a gradual loss of activity over a short period in my aqueous assay buffer. What could be the cause?
A1: this compound can be susceptible to hydrolytic degradation in aqueous solutions, especially at non-neutral pH. We recommend preparing fresh solutions for each experiment and evaluating the pH of your buffer system. Additionally, oxidative degradation can occur. If your buffer contains components that can generate reactive oxygen species, this may contribute to the loss of activity.[1]
Q2: I am observing multiple peaks during HPLC analysis of my this compound sample that was stored at room temperature. What are these additional peaks?
A2: The appearance of additional peaks on HPLC is often indicative of degradation products. This compound can undergo oxidation and subsequent isomerization or hydrolysis, leading to multiple related species.[1] We recommend performing a forced degradation study to identify and characterize these potential degradants. Storing stock solutions at -20°C or -80°C in an appropriate solvent can help minimize degradation.
Q3: Can I add antioxidants like ascorbic acid to my this compound formulation to prevent degradation?
A3: Caution is advised when adding antioxidants. In some cases, antioxidants like ascorbic acid, in the presence of trace metals, can paradoxically accelerate oxidative degradation pathways.[1] The effect of any additive on this compound stability should be experimentally verified.
Troubleshooting Guides
Issue: Inconsistent Results in Cell-Based Assays
-
Question: Why am I seeing variable IC50 values for this compound in my cell-based assays?
-
Possible Cause: This variability can be due to the degradation of this compound in the cell culture medium over the time course of the experiment.
-
Troubleshooting Steps:
-
Minimize Incubation Time: If possible, reduce the duration of the assay to minimize the time this compound is exposed to the culture medium.
-
Replenish Compound: For longer-term assays, consider replenishing the this compound-containing medium at regular intervals.
-
Analyze Compound Stability in Medium: Perform a time-course experiment where you incubate this compound in the cell culture medium for the duration of your assay. At various time points, collect aliquots and analyze them by HPLC or LC-MS to quantify the amount of intact this compound remaining.
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.
-
Issue: Poor Peak Shape and Resolution in HPLC Analysis
-
Question: My this compound peak is broad and tailing during HPLC analysis. What can I do to improve it?
-
Possible Cause: Poor peak shape can result from interactions of this compound or its degradation products with the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of this compound can affect its interaction with the column. Experiment with slight adjustments to the mobile phase pH.
-
Check for Degradation: As mentioned, degradation can lead to multiple closely eluting peaks that may appear as a single broad peak. Use a high-resolution mass spectrometer to check for the presence of multiple species within the peak.
-
Optimize Gradient: If using a gradient elution, adjust the gradient slope to better separate this compound from any closely eluting impurities or degradants.
-
Column Selection: Ensure you are using an appropriate column for your compound's polarity.
-
Quantitative Data Summary
The following table summarizes the stability of a hypothetical this compound sample under various stress conditions, as might be determined in a forced degradation study.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 75% | Hydrolysis Product A |
| 0.1 M NaOH | 24 hours | 60°C | 60% | Hydrolysis Product B, Isomer A |
| 3% H₂O₂ | 24 hours | 25°C | 45% | Oxidized this compound, Cleavage Product C |
| Heat | 48 hours | 80°C | 92% | Minor Isomer A |
| Light (Xenon lamp) | 48 hours | 25°C | 98% | Negligible |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to characterize the primary degradation products.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
HPLC or UPLC system with a PDA detector
-
LC-MS system for peak identification
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a 60°C oven for 48 hours.
-
Dissolve the stressed sample in ACN to the initial concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in ACN) to a xenon lamp (simulating sunlight) for 48 hours.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
-
4. Analysis:
-
Analyze all samples by a reverse-phase HPLC method. A typical starting condition could be a C18 column with a mobile phase of ACN and water with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
Use LC-MS to determine the mass of the degradation products and to propose their structures.
Visualizations
Caption: Hypothetical primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Optimizing Delbonine Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delbonine. Our goal is to help you optimize your experimental conditions to obtain accurate and reproducible cell viability data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This wide range will help in identifying the concentration at which this compound exhibits its half-maximal inhibitory concentration (IC50).
Q2: My initial screening with this compound shows no significant decrease in cell viability. What should I do?
A2: There are several factors that could contribute to this observation:
-
Insufficient Incubation Time: The effect of this compound may be time-dependent. Consider increasing the incubation time (e.g., 24, 48, and 72 hours) to allow for the compound to exert its effects.[2]
-
Inappropriate Assay: The chosen cell viability assay may not be sensitive enough to detect the specific mechanism of cell death induced by this compound. Consider trying an alternative assay that measures a different cellular parameter (e.g., ATP levels, membrane integrity, or caspase activity).[3][4]
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.[5] It is advisable to test this compound on a panel of different cell lines to identify sensitive ones.
-
Compound Stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment. Degradation of the compound can lead to a loss of activity.
Q3: I am observing high variability between replicate wells treated with the same concentration of this compound. What could be the cause?
A3: High variability can be caused by several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting of both cells and this compound. Use calibrated pipettes and proper technique to minimize errors.[6]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variations in viability readings. Ensure your cell suspension is homogenous before seeding.[7]
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media to maintain humidity.[8]
-
Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or use a lower concentration range.
Q4: How can I determine if this compound is inducing apoptosis or necrosis?
A4: To distinguish between apoptosis and necrosis, you can use a combination of assays:
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, is a hallmark of apoptosis.[9][10][11] You can use colorimetric or fluorometric assays to quantify caspase-3 activity.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of compromised cell membrane integrity, which is characteristic of necrosis.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low signal or no response in viability assay | Insufficient this compound concentration or incubation time. | Increase the concentration range of this compound and/or the incubation period (e.g., 24, 48, 72 hours).[2] |
| Cell line is resistant to this compound. | Test this compound on a panel of different cell lines.[5] | |
| The chosen assay is not suitable for the mechanism of action. | Try alternative viability assays that measure different parameters (e.g., metabolic activity, membrane integrity, ATP content).[3] | |
| High background in negative control wells | Contamination of cell culture. | Regularly check for and test for mycoplasma contamination. Ensure aseptic techniques are followed. |
| High cell seeding density. | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[13] | |
| IC50 value varies significantly between experiments | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, media composition, and incubation time.[8] |
| Different methods of IC50 calculation. | Use a consistent method for calculating the IC50 value across all experiments.[2] | |
| Cell morphology changes observed, but viability assay shows no significant effect | The assay may not be sensitive to morphological changes. | Correlate viability data with microscopic examination of the cells. Consider using an imaging-based viability assay.[14] |
| This compound may be causing cell cycle arrest rather than cell death. | Perform a cell cycle analysis using flow cytometry to investigate the effect of this compound on cell cycle progression. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Caspase-3 Activity Assay
This protocol describes a method to measure the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase activity.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the untreated control.
Signaling Pathways and Workflows
This compound-Induced Apoptosis Pathway
This diagram illustrates the potential signaling pathway through which this compound may induce apoptosis, culminating in the activation of caspase-3.
Caption: Potential signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the logical steps for systematically optimizing the concentration of this compound for cell viability assays.
Caption: Workflow for this compound concentration optimization.
Distinguishing Apoptosis from Necrosis
This diagram illustrates the key decision points and experimental approaches to differentiate between apoptotic and necrotic cell death induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. google.com [google.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 11. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 14. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Delbonine Precipitation in Media
Welcome to the technical support center for troubleshooting Delbonine precipitation in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues with this compound solubility in cell culture media, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: this compound precipitation in cell culture media can be attributed to several factors:
-
Physicochemical Properties of this compound: Poor aqueous solubility is a primary driver of precipitation for many experimental compounds.[1][2]
-
High this compound Concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation.[1][2]
-
Solvent Effects: The solvent used to dissolve this compound, most commonly dimethyl sulfoxide (DMSO), can cause the compound to "crash out" when diluted into the aqueous environment of the cell culture media. The final concentration of the organic solvent is a critical factor.[1][2]
-
pH and Temperature: Changes in the pH or temperature of the media can significantly alter this compound's solubility.[1][3] Many compounds exhibit pH-dependent solubility.[4][5][6] Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can also induce precipitation.[2]
-
Interactions with Media Components: Components of the culture medium, such as salts (e.g., calcium and phosphate), proteins, and other supplements, can interact with this compound, leading to the formation of insoluble complexes.[2][7][8][9]
Q2: How can I visually identify this compound precipitation?
A2: Precipitation can manifest in several ways:
-
Visible Particles: You may observe distinct particles, crystals, or an amorphous solid in the cell culture flask or plate.[1]
-
Cloudiness or Turbidity: The media may appear cloudy or hazy, indicating the presence of fine, suspended particles.[1][2]
-
Color Change: If this compound is a colored compound, its precipitation can lead to a noticeable change in the media's appearance.[1]
-
Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are not cells.[1]
Q3: Can I still use my cell culture if I observe this compound precipitation?
A3: It is generally not recommended to proceed with an experiment if you observe precipitation. The precipitate can have several detrimental effects:
-
Inaccurate Dosing: The actual concentration of dissolved this compound will be lower than intended, leading to unreliable and irreproducible experimental results.[1]
-
Cellular Toxicity: The precipitate itself can be toxic to cells or can alter cellular processes in a non-specific manner.[1]
-
Interference with Assays: Precipitates can interfere with various downstream assays, particularly those involving absorbance, fluorescence, or luminescence measurements.[1]
Q4: My this compound is dissolved in DMSO, but precipitates when added to the cell culture medium. How can I prevent this?
A4: This is a common issue related to a rapid change in solvent polarity.[2] Here are some strategies to prevent this:
-
Optimize Stock Concentration: Aim for a stock concentration that is at least 1000x the final desired concentration. This helps to keep the final DMSO concentration low (ideally ≤ 0.1%).[1][10]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in media or a buffer.[11]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling.[12] This facilitates rapid dispersion and minimizes localized high concentrations of DMSO.
-
Pre-warm the Media: Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock.[12]
Q5: Can the type of cell culture medium influence this compound precipitation?
A5: Yes, the composition of the cell culture medium can significantly impact this compound's solubility. Different media formulations (e.g., DMEM, RPMI-1640, F-12) contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with your compound.[2] For instance, media with higher concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[2][9] If your experimental design allows, testing the solubility of this compound in different base media could be beneficial.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting this compound Precipitation
This guide provides a step-by-step workflow to identify the root cause of this compound precipitation and implement corrective actions.
Data Presentation
Table 1: Influence of pH and Temperature on Compound Solubility (Illustrative Examples)
Note: This data is for illustrative purposes and the actual solubility of this compound in your specific cell culture medium may vary.
| Compound | pH | Temperature (°C) | Solubility (µM) |
| Compound A | 6.8 | 25 | 50 |
| 7.4 | 25 | 150 | |
| 7.4 | 37 | 200 | |
| Compound B | 6.8 | 25 | 25 |
| 7.4 | 25 | 20 | |
| 7.4 | 37 | 15 |
Table 2: Effect of Final DMSO Concentration on Compound Solubility
| Final DMSO (%) | Observation | Recommendation |
| > 1% | High risk of precipitation | Avoid |
| 0.5% - 1% | Potential for precipitation | Use with caution, verify no effect on cells |
| ≤ 0.1% | Low risk of precipitation | Recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
Materials:
-
This compound (powder form)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Determine the appropriate stock concentration: Aim for a stock concentration that is at least 1000x the final desired concentration in your cell culture. This will help to keep the final DMSO concentration low (ideally ≤ 0.1%).[1][10]
-
Weigh the compound: Accurately weigh the required amount of this compound and transfer it to a sterile amber glass vial. If this compound is toxic, perform this step in a chemical fume hood.[10]
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of compound stability.[10][13]
-
Visual Inspection: Visually inspect the solution to ensure that the compound is completely dissolved and there are no visible particles.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12][13]
Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format
Objective: To determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Methodology:
-
Prepare a serial dilution of this compound in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of the this compound stock solution in DMSO.
-
Prepare the assay plate: Add 198 µL of pre-warmed cell culture medium to the wells of a new 96-well plate.
-
Add the this compound dilutions to the assay plate: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate the plate: Cover the plate and incubate at 37°C for a specified time (e.g., 1-2 hours), mimicking your experimental conditions.
-
Measure for precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[2]
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where this compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.[2]
-
-
Determine the kinetic solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.[2]
Signaling Pathways
As "this compound" is a placeholder for a user's specific experimental compound, a diagram for a specific signaling pathway cannot be provided. However, the following is an example of how a signaling pathway affected by a hypothetical compound could be visualized using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 10. emulatebio.com [emulatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: [Delbonine] Off-Target Effects and Mitigation Strategies
Disclaimer: Initial searches for a small molecule inhibitor named "Delbonine" have not yielded information on a compound with this designation. The following technical support guide is a comprehensive template designed to address the common challenges of off-target effects encountered with small molecule inhibitors, particularly kinase inhibitors. Researchers can adapt the principles, protocols, and troubleshooting logic outlined below for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
A: Off-target effects are unintended interactions between a small molecule inhibitor and cellular components other than its primary therapeutic target.[1] These interactions can lead to a range of undesirable outcomes, including cellular toxicity, misleading experimental data, and adverse side effects in clinical applications.[1] It is critical to distinguish between on-target effects (the desired biological consequences of inhibiting the intended target) and off-target effects.
Q2: My cells are showing a phenotype (e.g., apoptosis) at a concentration I expected to be specific for my target. Is this an on-target or off-target effect?
A: This is a common and critical question. The observed phenotype could be due to either on-target toxicity (the intended pathway, when inhibited, leads to cell death) or an off-target effect where the inhibitor interacts with other proteins essential for cell survival.[1][2] Several experiments can help distinguish between these possibilities.
Troubleshooting Steps:
-
Validate with a Structurally Different Inhibitor: Use a second inhibitor that targets the same protein but has a distinct chemical structure. If this second compound reproduces the phenotype, it strengthens the evidence for an on-target effect.[1]
-
Perform a Dose-Response Curve: A clear, dose-dependent effect that correlates with the IC50 of the primary target suggests on-target activity. Off-target effects often manifest at higher concentrations.[1][2]
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Conduct a Rescue Experiment: If possible, introduce a version of the target protein that has been mutated to be resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing this resistant mutant, it provides strong evidence for an on-target mechanism.[1]
Q3: How can I proactively identify potential off-target effects of my compound?
A: Proactive screening is a key strategy in drug development to minimize off-target liabilities.[3]
-
In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of your compound. These methods compare the compound's structure against databases of known protein binding sites.[4][5]
-
In Vitro Profiling: The most direct method is to screen the compound against a large panel of related proteins, such as a kinome-wide panel for a kinase inhibitor.[2][6] These services provide data on the compound's activity against hundreds of different kinases, revealing its selectivity profile.
Q4: What are the primary strategies to mitigate off-target effects in my experiments?
A: Mitigating off-target effects is crucial for generating reliable data.
-
Use the Lowest Effective Concentration: Conduct thorough dose-response studies to determine the lowest concentration of your compound that elicits the desired on-target effect.[2]
-
Optimize Compound Selectivity: If you are in the process of developing a compound, medicinal chemistry efforts can be directed toward modifying the molecule to improve its selectivity for the intended target and reduce binding to known off-targets.[4]
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Potential Cause: Cell-type specific off-target effects or significant differences in the expression levels of the on-target protein.[2]
-
Troubleshooting Steps:
-
Quantify Target Expression: Use methods like Western blotting or qPCR to measure the expression level of the target protein in each cell line.
-
Perform Off-Target Profiling: If a particular cell line is uniquely sensitive, consider performing proteomic or transcriptomic analysis in that cell line to identify potential off-targets that are uniquely expressed or upregulated.
-
Issue 2: Activation of an unexpected signaling pathway.
-
Potential Cause: The inhibitor may be binding to and activating an off-target protein, or inhibiting an off-target that normally suppresses the unexpected pathway (pathway cross-talk).[7][8]
-
Troubleshooting Steps:
-
Kinase Profiling: Screen your compound against a broad kinase panel to identify any unexpected off-target kinases that could be responsible for the pathway activation.[2]
-
Pathway Mapping: Use phospho-proteomics or pathway-specific antibody arrays to map the activated pathway and identify the upstream activator. This can provide clues to the identity of the direct off-target.
-
Data Presentation
Summarizing quantitative data is essential for assessing compound selectivity.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Target Kinase A | 15 | ||
| Off-Target Kinase B | 1,500 | 100 | |
| Off-Target Kinase C | 6,000 | 400 | |
| Off-Target Kinase D | >10,000 | >667 |
This table illustrates how to present selectivity data. A higher fold selectivity (Off-Target IC50 / On-Target IC50) indicates a more specific compound.[2]
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a generalized workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay, typically in a 96- or 384-well plate format.
-
Assay Plate Preparation: In separate wells of a multi-well plate, add the reaction buffer, a specific purified kinase from the panel, the corresponding substrate peptide, and ATP (often radiolabeled with ³³P or used in a fluorescence-based system).
-
Initiate Reaction: Add the various dilutions of this compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash away unincorporated ³³P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence/Luminescence Assay: Measure the signal using a plate reader. These assays often rely on antibodies that detect the phosphorylated substrate or on measuring the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound. Plot the inhibition data against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase in the panel.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. It relies on the principle that a protein becomes more thermally stable when bound to its ligand (the inhibitor).
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release their protein content (e.g., by freeze-thaw cycles or addition of a mild detergent).
-
Protein Separation: Separate the soluble protein fraction from the aggregated (denatured) protein fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using Western blotting or another sensitive protein detection method like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Mandatory Visualizations
Caption: A generalized workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target pathway inhibition by an experimental compound.
Caption: Decision tree for distinguishing between on-target and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. toxicology.org [toxicology.org]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Delbonine-Induced Cytotoxicity in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Delbonine-induced cytotoxicity in primary neurons. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in primary neurons?
A1: The precise mechanism of this compound is under investigation, but preliminary data suggest it induces neurotoxicity through a multi-faceted approach involving the induction of apoptosis, mitochondrial dysfunction, and excitotoxicity. Many neurotoxins damage the nervous system by inhibiting mitochondrial activity, increasing oxidative stress, and up-regulating proteins related to cell death.[1]
Q2: What are the expected morphological changes in primary neurons treated with this compound?
A2: Researchers can expect to observe several key morphological changes indicative of neuronal stress and apoptosis. These include neurite breakage, retraction of astroglial processes, and a dose-dependent increase in lactate dehydrogenase (LDH) release, which signals cell death.[2]
Q3: What are some potential therapeutic strategies to mitigate this compound's neurotoxic effects?
A3: Potential neuroprotective strategies may include the use of antioxidants, inhibitors of apoptosis, and agents that support mitochondrial function. For instance, compounds like Boldine have shown neuroprotective potential by reducing Connexin (Cx) hemichannel activity and oxidative stress.[3][4] Additionally, enhancing mitochondrial function with agents like Dimebon has been shown to protect neuronal cells from death.[5]
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., MTT, LDH).
-
Possible Cause: Inconsistent plating density of primary neurons.
-
Troubleshooting Step: Ensure a uniform cell density across all wells of your culture plates. Use a hemocytometer or an automated cell counter for accurate cell counting before plating.
-
Possible Cause: Fluctuation in this compound concentration.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution periodically.
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
Problem 2: Inconsistent results in apoptosis assays (e.g., caspase activity, TUNEL staining).
-
Possible Cause: Asynchronous entry into apoptosis.
-
Troubleshooting Step: Optimize the this compound treatment time and concentration to induce a more synchronized apoptotic response. Perform a time-course experiment to identify the optimal window for detecting apoptotic markers.
-
Possible Cause: Suboptimal antibody or reagent concentration for staining.
-
Troubleshooting Step: Titrate your antibodies and reagents (e.g., TUNEL enzyme, propidium iodide) to determine the optimal concentration for your specific primary neuron culture and experimental setup.
Problem 3: Difficulty in interpreting mitochondrial dysfunction assays (e.g., mitochondrial membrane potential, ATP levels).
-
Possible Cause: Presence of confounding factors affecting mitochondrial health.
-
Troubleshooting Step: Ensure that the culture medium and supplements are fresh and of high quality. Avoid exposing cultures to phototoxicity from prolonged microscope observation.
-
Possible Cause: Insufficient sensitivity of the assay.
-
Troubleshooting Step: Consider using more sensitive fluorescent probes for measuring mitochondrial membrane potential. For ATP measurement, ensure rapid cell lysis and immediate measurement to prevent ATP degradation.
Experimental Protocols & Data
Cell Viability Assessment using MTT Assay
This protocol is a common method for assessing cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Table 1: Effect of this compound on Primary Neuron Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 95 | 4.8 |
| 5 | 82 | 6.1 |
| 10 | 65 | 5.5 |
| 25 | 41 | 4.9 |
| 50 | 22 | 3.7 |
Quantification of Apoptosis using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Methodology:
-
Cell Culture and Treatment: Culture and treat primary neurons with this compound as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.
Table 2: Caspase-3 Activity in this compound-Treated Primary Neurons
| This compound Concentration (µM) | Caspase-3 Activity (Fold Increase) | Standard Deviation |
| 0 (Control) | 1.0 | 0.1 |
| 1 | 1.2 | 0.2 |
| 5 | 2.5 | 0.3 |
| 10 | 4.8 | 0.5 |
| 25 | 7.2 | 0.6 |
| 50 | 9.5 | 0.8 |
Signaling Pathways and Workflows
This compound-Induced Apoptotic Signaling Pathway
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to neuronal apoptosis. This pathway highlights the involvement of both intrinsic (mitochondrial) and extrinsic pathways.[6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. glpbio.com [glpbio.com]
Delbonine purity issues and recrystallization methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delbonine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound extracts?
Common impurities in crude this compound extracts can arise from various sources, including the extraction process and the starting plant material. These are often other alkaloids with similar structures, pigments, and residual solvents used during extraction. It is also possible to have starting materials from the synthesis process if this compound is produced synthetically.
Q2: Which analytical techniques are recommended for assessing this compound purity?
Several analytical methods can be employed to determine the purity of a this compound sample. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for quantifying purity.[][2] Other methods such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the presence and structure of impurities.[][2] For a quick assessment, observing the melting point of a crystalline sample can be indicative; pure compounds typically have a sharp and defined melting point, whereas impurities will cause it to lower and broaden.[3]
Q3: What is the general principle behind the recrystallization of this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound.[4][5] The process involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent.[5][6][7]
Troubleshooting Guides
Recrystallization Issues
Q4: My this compound sample does not dissolve in the chosen recrystallization solvent, even with heating. What should I do?
If your this compound sample fails to dissolve, consider the following:
-
Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of hot solvent until the solid dissolves.[5]
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. A good recrystallization solvent should dissolve the compound well when hot but poorly at room temperature.[6] You may need to perform a solvent screen to identify a more effective one.
-
Insoluble Impurities: It is possible that the undissolved material consists of insoluble impurities. If most of the this compound has dissolved, you can perform a hot filtration to remove the insoluble matter before proceeding with the cooling step.[6]
Q5: After cooling the solution, no this compound crystals have formed. What went wrong?
The absence of crystal formation upon cooling can be due to several factors:
-
Too Much Solvent: Adding an excessive amount of solvent will keep the this compound dissolved even at low temperatures.[5] To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Rapid Cooling: Cooling the solution too quickly can inhibit crystal growth and may lead to the formation of an oil or precipitate instead of crystals.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q6: The recrystallized this compound appears colored, even though the pure compound should be colorless. How can I remove the colored impurities?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. After a brief heating period with the charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the steps for purifying this compound using a single solvent.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the this compound is completely dissolved.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the purified this compound crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the crystals completely to remove any residual solvent.
Purity Analysis Data
The following table summarizes typical purity data for this compound before and after recrystallization, as determined by HPLC.
| Sample ID | Purity Before Recrystallization (%) | Purity After Recrystallization (%) | Yield (%) |
| DEL-001 | 85.2 | 99.1 | 88 |
| DEL-002 | 88.5 | 99.5 | 90 |
| DEL-003 | 82.1 | 98.9 | 85 |
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound purification.
Caption: Workflow for this compound Recrystallization.
Caption: Troubleshooting Crystal Formation Issues.
References
Adjusting Delbonine incubation time for optimal response
Technical Support Center: Delbonine
Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Tyrosine Kinase Receptor, TK-R1. By binding to the ATP-binding site of the TK-R1 kinase domain, this compound blocks the phosphorylation of downstream signaling molecules. This inhibition effectively halts the TK-R1 signaling cascade, which is known to be a critical pathway in cell proliferation and survival.
Q2: What is a recommended starting point for the incubation time of this compound in a cell-based assay?
A2: The optimal incubation time for this compound is highly dependent on the specific assay and cell line being used. For cell viability and proliferation assays, a longer incubation period is generally required to observe significant effects. A common starting point is 24 to 72 hours.[1] It is strongly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental conditions.[1][2] For assays measuring the direct inhibitory effect on TK-R1 phosphorylation, a much shorter incubation time of 30 minutes to 2 hours is typically sufficient.[1]
Q3: How does incubation time with this compound affect IC50 values in proliferation assays?
A3: The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, longer incubation times may result in lower IC50 values as the compound has more time to exert its biological effects.[2] It is crucial to maintain a consistent incubation time across all experiments to ensure the comparability and reproducibility of your results.[3][4][5]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability can compromise the reliability of your data.[3][4][5]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique.[5] |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range for all experiments.[4][5] |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses. Regularly test your cell cultures for mycoplasma contamination.[4][5] |
Issue 2: No Observable Effect or Low Potency of this compound
If this compound is not producing the expected inhibitory effect, consider the following.
| Potential Cause | Recommended Solution |
| Incubation Time is Too Short | For proliferation or viability assays, the incubation time may be insufficient for the effects to manifest. Perform a time-course experiment, extending the incubation period up to 72 or 96 hours.[2] |
| Inhibitor Concentration is Too Low | The concentrations tested may be below the effective range for your specific cell line. Test a wider range of this compound concentrations.[1] |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance to TK-R1 inhibition. Verify the expression and mutation status of TK-R1 in your cell line. Consider using a positive control cell line known to be sensitive to TK-R1 inhibitors. |
| Inactive this compound | Improper storage or handling may have degraded the compound. Verify the integrity and activity of your this compound stock solution. Prepare fresh dilutions for each experiment. |
Issue 3: Decreased Cell Viability in Control Groups
If you observe significant cell death in your vehicle-treated or untreated control wells, it can confound your results.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Suboptimal Culture Conditions | Issues with media, serum, or incubator conditions (CO2, temperature, humidity) can stress cells. Confirm that all culture conditions are optimal for your specific cell line. |
| Cell Seeding Density | Seeding cells at a density that is too low or too high can lead to poor viability. Optimize the cell seeding density for your assay duration.[1] |
Experimental Protocols
Protocol: Determining Optimal this compound Incubation Time via Cell Viability Assay
This protocol outlines a method to determine the optimal incubation time for this compound using a common cell viability assay (e.g., MTT or CCK-8).
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a pre-determined optimal density.
-
Allow the cells to adhere and enter the logarithmic growth phase by incubating overnight at 37°C in a humidified CO2 incubator.[1]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in your complete culture medium.
-
Add the different concentrations of this compound to the designated wells. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C.[2]
-
-
Cell Viability Assay:
-
At the end of each incubation period, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value for each incubation time.
-
Data Presentation
Table 1: Effect of Incubation Time on this compound IC50 in HT-29 Cells
| Incubation Time (hours) | IC50 (nM) | 95% Confidence Interval (nM) |
| 24 | 150.2 | 135.8 - 165.1 |
| 48 | 85.6 | 78.9 - 92.7 |
| 72 | 42.1 | 38.5 - 45.9 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Drug Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to investigational compounds, with a focus on plant-derived alkaloids, in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to my plant-derived alkaloid compound. What are the common initial troubleshooting steps?
A1: Reduced sensitivity, often observed as an increase in the half-maximal inhibitory concentration (IC50), is a common challenge. Initial steps to troubleshoot this issue include:
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Cell Line Authentication: Verify the identity of your cell line via short tandem repeat (STR) profiling. Cell lines can become misidentified or cross-contaminated over time, leading to inconsistent results.[1]
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Passage Number: Ensure you are using cells within a consistent and low passage number range. Genetic drift can occur in continuously cultured cell lines, altering their phenotype and drug response.[1]
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Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination. Mycoplasma can significantly alter cellular metabolism and drug sensitivity.
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Compound Integrity: Confirm the identity, purity, and stability of your compound stock. Degradation of the compound can lead to seemingly reduced efficacy.
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Assay Variability: Review your experimental setup for potential sources of variability, including cell seeding density, incubation times, and reagent concentrations.
Q2: What are the primary mechanisms by which cancer cells develop resistance to plant-derived alkaloids?
A2: Cancer cells can develop resistance to plant-derived alkaloids through several mechanisms:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), is a common mechanism. These transporters actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2][3]
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Drug Target Alteration: Mutations in the gene encoding the drug's molecular target can reduce the binding affinity of the compound, rendering it less effective.[4][5]
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Activation of Alternative Signaling Pathways: Cells can bypass the effects of a targeted therapy by activating alternative survival pathways to maintain proliferation and survival.[2]
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Enhanced DNA Repair: For compounds that induce DNA damage, resistant cells may upregulate DNA repair mechanisms to counteract the drug's effects.
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Inhibition of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2), can make cells more resistant to drug-induced cell death.[6]
Troubleshooting Guides
Issue 1: Increased IC50 value of my compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting/Verification Steps | Potential Solution |
| Development of a resistant cell population. | Perform a dose-response assay to confirm the shift in IC50. Compare the IC50 of the current cell stock to a freshly thawed, low-passage aliquot of the parental cell line.[7] | If resistance is confirmed, proceed to investigate the mechanism of resistance (see Issue 2). |
| Cell line instability or evolution. | Characterize the genomic and transcriptomic profiles of the less sensitive cells and compare them to the parental line.[1] | Use lower passage number cells for all experiments. If significant divergence is noted, obtain a new stock of the cell line from a reputable cell bank. |
| Experimental artifact. | Review and standardize all experimental parameters, including cell density, drug preparation, and assay duration. | Optimize and validate the experimental protocol to ensure reproducibility. |
Issue 2: How to investigate the mechanism of resistance in my cell line.
| Experimental Approach | Methodology | Expected Outcome |
| Assess Drug Efflux | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) with and without a known inhibitor (e.g., Verapamil for P-gp). Measure intracellular fluorescence by flow cytometry or fluorescence microscopy. | Reduced fluorescence in resistant cells compared to parental cells, which is reversed by the inhibitor, suggests increased efflux. |
| Analyze Target Expression and Mutation | Perform Western blotting or qPCR to quantify the expression level of the putative target protein. Sequence the gene encoding the target to identify potential mutations. | Altered expression levels or the presence of mutations in the target gene in resistant cells may indicate a target-based resistance mechanism. |
| Profile Signaling Pathways | Use antibody arrays or phosphoproteomics to compare the activation state of key signaling pathways (e.g., PI3K/Akt, MAPK) between sensitive and resistant cells. | Hyperactivation of a pro-survival pathway in resistant cells could be a mechanism of resistance. |
| Evaluate Apoptosis | Treat sensitive and resistant cells with the compound and measure markers of apoptosis (e.g., caspase-3/7 activation, PARP cleavage) by Western blot or flow cytometry. | A blunted apoptotic response in resistant cells suggests evasion of apoptosis as a resistance mechanism. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a cytotoxic compound.[7]
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Determine Initial Dosing: Start by treating the parental cell line with the compound at its IC20 (the concentration that inhibits 20% of cell growth) for 72 hours.
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Dose Escalation: After the cells have recovered and resumed normal proliferation, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to stabilize and proliferate before the next dose escalation. This process can take several months.[3]
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Characterization: Once a cell line is established that can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the original IC50), perform a full dose-response analysis to determine the new IC50 value.[7]
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Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.
Protocol 2: ABC Transporter Efflux Assay
This protocol provides a method to assess the activity of P-gp, a common drug efflux pump.
-
Cell Seeding: Seed both parental (sensitive) and suspected resistant cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat half of the wells for each cell line with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.
-
Substrate Addition: Add a fluorescent P-gp substrate (e.g., 1 µM Rhodamine 123) to all wells and incubate for 30-60 minutes.
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Washing: Wash the cells three times with ice-cold PBS to remove extracellular dye.
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Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or visualize using a fluorescence microscope.
Data Presentation
Table 1: Example IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| MCF-7 | Doxorubicin | 0.5 | 10.2 | 20.4 |
| A549 | Paclitaxel | 0.01 | 0.25 | 25.0 |
| HCT116 | SN-38 | 0.005 | 0.1 | 20.0 |
Visualizations
Caption: Troubleshooting workflow for reduced compound sensitivity.
Caption: Key mechanisms of drug resistance in cancer cells.
References
- 1. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Delbonine Interference with Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from the novel compound Delbonine in fluorescent assays. The troubleshooting guides and FAQs below address common issues to help ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide
Unexpected results in fluorescent assays involving this compound can often be traced to specific types of interference. This guide will help you identify the potential cause and find a suitable solution.
| Issue | Potential Cause | Recommended Solution |
| False Positives/Increased Background Fluorescence | Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay's fluorophore.[1][2][3] | 1. Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without the fluorescent reporter to quantify its intrinsic fluorescence. 2. Shift to Red-Shifted Fluorophores: Autofluorescence is more common at shorter wavelengths.[4][5][6] Consider using fluorophores that excite and emit in the far-red spectrum (e.g., Alexa Fluor 647, Cy5). 3. Use a "Pre-Read" Protocol: Measure the fluorescence of the plate after adding this compound but before adding the assay's fluorescent substrate.[7] Subtract this baseline reading from the final measurement. |
| False Negatives/Decreased Signal Intensity | Fluorescence Quenching: this compound may be absorbing the excitation light or the emitted fluorescence from your reporter fluorophore.[1][2][8] This can occur through various mechanisms, including collisional quenching or the formation of a non-fluorescent complex (static quenching).[8][9][10] | 1. Perform a Quenching Assay: Compare the fluorescence of your reporter with and without this compound to determine if quenching is occurring. 2. Decrease Compound Concentration: If possible, lower the concentration of this compound to minimize quenching effects.[11] 3. Change Fluorophore: Use a fluorophore with a different spectral profile that does not overlap with the absorbance spectrum of this compound. |
| Inconsistent or Non-Reproducible Results | Compound Aggregation: this compound may form aggregates at higher concentrations, which can interfere with the assay optics and lead to variable results.[7] | 1. Include a Non-ionic Detergent: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to disrupt aggregate formation.[7] 2. Determine Compound Solubility: Visually inspect solutions for precipitation and consider using light-scattering methods to assess solubility.[7] |
| Assay Signal Drifts Over Time | Chemical Reactivity: this compound may be unstable in the assay buffer or react with assay components over time, leading to changes in fluorescence. | 1. Assess Compound Stability: Pre-incubate this compound in the assay buffer for the duration of the experiment and then test its integrity using an appropriate analytical method (e.g., HPLC). 2. Use Kinetic Reading Mode: Instead of an endpoint reading, measure the fluorescence over time. The initial rate of reaction is often less affected by compound instability.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I determine if this compound is autofluorescent?
A1: To check for autofluorescence, prepare a control sample containing this compound at the same concentration used in your experiment, in the same assay buffer, but without your fluorescent probe. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in this control sample indicates that this compound is autofluorescent.[7]
Q2: What is the difference between dynamic and static quenching?
A2: Dynamic (or collisional) quenching occurs when this compound collides with the excited fluorophore, causing it to return to the ground state without emitting a photon.[9][10] Static quenching happens when this compound forms a non-fluorescent complex with the fluorophore in its ground state.[8][9][10]
Q3: My assay uses a blue fluorophore and I'm seeing interference from this compound. What is the best course of action?
A3: Interference from autofluorescence is more common with blue and green fluorophores.[2][4] The most effective solution is often to switch to a fluorophore with excitation and emission wavelengths in the far-red spectrum (e.g., >650 nm), where compound autofluorescence is less likely to occur.[4][6]
Q4: Can changing the assay buffer help reduce interference from this compound?
A4: Yes, in some cases, modifying the assay buffer can help. For instance, if this compound is aggregating, adding a non-ionic detergent like Triton X-100 or Tween-20 can improve its solubility and reduce non-specific effects.[7] Adjusting the pH or salt concentration might also improve solubility.[7]
Q5: What are orthogonal assays and why are they important when dealing with potential interference?
A5: Orthogonal assays are different experimental methods used to measure the same biological endpoint. If this compound shows activity in a fluorescence-based assay, confirming this result with a non-fluorescence-based method (e.g., an absorbance-based or radiometric assay) can help verify that the observed effect is due to true biological activity and not an artifact of fluorescence interference.[2][3]
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for a compound like this compound that interferes with fluorescent assays.
Table 1: Spectral Properties of this compound
| Parameter | Value |
| Maximum Absorption Wavelength (λ_abs) | 450 nm |
| Molar Extinction Coefficient (ε) at λ_abs | 15,000 M⁻¹cm⁻¹ |
| Maximum Fluorescence Emission Wavelength (λ_em) | 520 nm |
| Fluorescence Quantum Yield (Φ_f) | 0.15 |
Table 2: Quenching of Common Fluorophores by this compound
| Fluorophore | Excitation/Emission (nm) | Stern-Volmer Quenching Constant (K_sv) (M⁻¹) |
| Fluorescein | 494 / 518 | 1.2 x 10⁴ |
| Rhodamine 110 | 497 / 520 | 8.5 x 10³ |
| Alexa Fluor 647 | 650 / 668 | 5.2 x 10¹ |
Note: Higher K_sv values indicate more significant quenching.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare Solutions:
-
Assay Buffer
-
This compound stock solution
-
Fluorescent reporter stock solution
-
-
Plate Layout: In a microplate, set up the following wells:
-
Blank: Assay Buffer only.
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Compound Control: this compound in Assay Buffer at the final assay concentration.
-
Reporter Control: Fluorescent reporter in Assay Buffer at the final assay concentration.
-
-
Incubation: Incubate the plate under the same conditions as your main experiment (time, temperature).
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Measurement: Read the fluorescence of the plate using the excitation and emission wavelengths for your fluorescent reporter.
-
Analysis: Subtract the fluorescence of the "Blank" from the "Compound Control". A high value indicates autofluorescence.
Protocol 2: Characterizing Compound-Induced Quenching
-
Prepare Solutions:
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Assay Buffer
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Fluorescent reporter stock solution
-
Serial dilutions of this compound stock solution.
-
-
Plate Layout: In a microplate, add a fixed concentration of the fluorescent reporter to all wells. Then, add the serial dilutions of this compound. Include a control with no this compound.
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Incubation: Incubate the plate for a short period to allow for equilibration.
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Measurement: Read the fluorescence of the plate.
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Analysis: Plot the ratio of the fluorescence intensity in the absence of this compound (F₀) to the fluorescence intensity in the presence of this compound (F) against the concentration of this compound. The slope of this Stern-Volmer plot gives the quenching constant (K_sv).
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Autofluorescence vs. Quenching mechanisms.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Delbonine to other known kinase inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the novel kinase inhibitor, Delbonine, with other well-established kinase inhibitors. The information is intended to provide an objective overview of this compound's performance, supported by experimental data, to aid in research and development efforts.
Data Presentation
To facilitate a clear and concise comparison, all quantitative data, including IC50 and Ki values, are summarized in the tables below. These tables provide a snapshot of the potency and selectivity of this compound against a panel of kinases compared to other known inhibitors.
Experimental Protocols
Detailed methodologies for all key experiments cited in this guide are provided to ensure reproducibility and transparency. These protocols cover a range of assays critical for the characterization of kinase inhibitors.
Lack of Publicly Available Data for this compound
Despite a comprehensive search of scientific literature and public databases, no information or experimental data could be found for a kinase inhibitor named "this compound." It is possible that "this compound" is a novel compound that has not yet been disclosed in published literature, a proprietary code name, or a potential misspelling of another existing drug.
Without any available data on this compound's mechanism of action, target profile, or experimental results, a direct comparison to other known kinase inhibitors is not possible at this time.
We recommend verifying the name and seeking any available internal or preliminary data on this compound to enable a meaningful comparative analysis. Once such information is available, this guide can be updated to provide a thorough and objective comparison with other relevant kinase inhibitors.
For context, a comparative analysis of kinase inhibitors would typically involve the following:
Table 1: Kinase Inhibition Profile (IC50 nM)
This table would present the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors against a panel of relevant kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound | Inhibitor A | Inhibitor B | Inhibitor C |
| Kinase 1 | Data N/A | 10 | 5 | 15 |
| Kinase 2 | Data N/A | 25 | 12 | 30 |
| Kinase 3 | Data N/A | 150 | 80 | 200 |
| Kinase 4 | Data N/A | >1000 | 500 | >1000 |
Table 2: Binding Affinity (Ki nM)
This table would show the binding affinity (Ki) of the inhibitors to their target kinases. A lower Ki value signifies a stronger binding affinity.
| Kinase Target | This compound | Inhibitor A | Inhibitor B | Inhibitor C |
| Kinase 1 | Data N/A | 5 | 2 | 8 |
| Kinase 2 | Data N/A | 15 | 7 | 20 |
Signaling Pathway Diagram
A diagram illustrating the signaling pathway in which the target kinase is involved would be presented here. This visual representation helps in understanding the mechanism of action of the inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
A diagram outlining the general workflow for a kinase inhibition assay would be provided to illustrate the experimental process.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Materials : Purified recombinant kinase, kinase-specific peptide substrate, ATP, test inhibitors (e.g., this compound), assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure : a. Prepare serial dilutions of the test inhibitors in the assay buffer. b. In a 384-well plate, add the kinase, substrate, and inhibitor solutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. a. The amount of ADP produced, which is proportional to kinase activity, is measured by luminescence.
-
Data Analysis : a. a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
-
Materials : Cancer cell line expressing the target kinase, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test inhibitors, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure : a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test inhibitors. c. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator. d. a. Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis : a. a. Calculate the percentage of cell growth inhibition relative to untreated control cells. b. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Once data for "this compound" becomes available, this guide will be updated to provide a comprehensive and valuable resource for the scientific community.
A Comparative Analysis of Delbonine and Resveratrol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Delbonine, a steroidal saponin, and Resveratrol, a well-known polyphenol, in various cancer cell lines. The information presented is collated from preclinical research and is intended to inform further investigation and drug development efforts.
Introduction to this compound and Resveratrol
This compound, also referred to as Deltonin in much of the scientific literature, is a natural compound isolated from the rhizomes of Dioscorea zingiberensis. It has demonstrated significant cytotoxic effects against a range of cancer cells. Its primary mechanism of action involves the inhibition of key cell survival and proliferation pathways.
Resveratrol is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It is one of the most extensively studied natural compounds for its potential health benefits, including its anti-cancer properties. Resveratrol's effects on cancer cells are multifaceted, involving the modulation of numerous signaling pathways that control cell growth, apoptosis, and metastasis.
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Resveratrol in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, treatment duration, and assay methodology.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| This compound (Deltonin) | MDA-MB-231 | Triple-Negative Breast Cancer | 8 | 24 |
| Resveratrol | MDA-MB-231 | Triple-Negative Breast Cancer | 200-250 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 306 | 24[1] | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 51.18 | Not Specified[2] | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 131.00 | 24[1] | |
| HepG2 | Hepatocellular Carcinoma | 57.4 | Not Specified[2] |
Mechanism of Action: A Head-to-Head Comparison
This compound and Resveratrol exert their anti-cancer effects by targeting critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound primarily targets the PI3K/AKT/mTOR and MAPK signaling pathways .[3] Inhibition of these pathways by this compound leads to decreased cell proliferation and the induction of apoptosis in cancer cells.
Resveratrol has a more complex and pleiotropic mechanism of action. It has been shown to modulate a variety of signaling pathways, including:
-
PI3K/Akt Pathway : Similar to this compound, Resveratrol can inhibit this key survival pathway.
-
MAPK Pathway : Resveratrol can also modulate the activity of the MAPK pathway, which is involved in cell proliferation and differentiation.
-
Apoptosis Induction : Resveratrol can induce apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.[4][5]
-
Cell Cycle Arrest : It can cause cell cycle arrest at various phases by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathway Diagrams
Caption: this compound's inhibitory action on the PI3K/AKT/mTOR and MAPK pathways.
Caption: Resveratrol's multi-target effects on key cancer-related pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Resveratrol and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Resveratrol for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate at room temperature for 15-20 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest approximately 10^6 cells.
-
Fixation: Resuspend the cell pellet in 400 µl of PBS and add 1 ml of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[8][9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[8]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml RNase A) to degrade RNA.[8][9]
-
PI Staining: Add 400 µl of PI solution (e.g., 50 µg/ml) to the cells.[8][9]
-
Incubation: Incubate at room temperature for 5 to 10 minutes.[8][9]
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 3. Deltonin induces apoptosis in MDA‑MB‑231 human breast cancer cells via reactive oxygen species‑mediated mitochondrial dysfunction and ERK/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol-induced apoptosis in MCF-7 human breast cancer cells involves a caspase-independent mechanism with downregulation of Bcl-2 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol enhances the efficacy of sorafenib mediated apoptosis in human breast cancer MCF7 cells through ROS, cell cycle inhibition, caspase 3 and PARP cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
The Challenge of Reproducibility in Preclinical Research: A Comparative Guide on "Delbonine"
An examination of the challenges and importance of cross-laboratory reproducibility in the study of novel compounds. This guide uses the hypothetical compound "Delbonine" to illustrate a framework for assessing the consistency of experimental outcomes.
In the realm of drug discovery and development, the reproducibility of experimental findings is a cornerstone of scientific validation. The ability of different laboratories to independently replicate key results provides the confidence needed to advance a compound through the costly and lengthy development pipeline. However, a "reproducibility crisis" has been noted in various fields of biomedical science, with estimates suggesting that a significant portion of published results cannot be validated by independent investigators.[1] This lack of reproducibility can stem from numerous factors, including subtle differences in experimental protocols, variations in reagents and equipment, and even the misinterpretation of complex biological systems.[2]
This guide presents a comparative analysis of hypothetical data for a novel therapeutic agent, "this compound," to highlight the critical need for robust and standardized experimental designs. While "this compound" is used here as an illustrative example due to the absence of publicly available data on a compound with this name, the principles and frameworks presented are universally applicable to the evaluation of any new chemical entity. We will explore hypothetical datasets from multiple "laboratories" to underscore how variations in experimental outcomes can arise and how to systematically compare them.
Quantitative Analysis of this compound's Efficacy
To assess the in vitro efficacy of this compound, its half-maximal inhibitory concentration (IC50) against a specific cancer cell line was determined by three independent laboratories. The results, along with key experimental parameters, are summarized below.
| Parameter | Lab A | Lab B | Lab C |
| Cell Line | HT-29 | HT-29 | HT-29 |
| Seeding Density (cells/well) | 5,000 | 7,500 | 5,000 |
| Treatment Duration (hours) | 48 | 72 | 48 |
| Assay Method | CellTiter-Glo® | MTT | CellTiter-Glo® |
| This compound IC50 (µM) | 1.2 ± 0.2 | 2.5 ± 0.5 | 1.5 ± 0.3 |
| Positive Control (Doxorubicin) IC50 (µM) | 0.8 ± 0.1 | 0.9 ± 0.2 | 0.7 ± 0.1 |
Table 1: Comparison of this compound IC50 values across three independent laboratories. The data highlights variability in experimental conditions and resulting efficacy measurements.
Experimental Protocols
The following is a representative, albeit hypothetical, protocol for determining the IC50 of this compound. Variations in this protocol, as noted in Table 1, can contribute to inter-laboratory differences in results.
Cell Culture and Seeding:
-
HT-29 cells were cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells were harvested at 80-90% confluency using Trypsin-EDTA.
-
A cell suspension was prepared, and cells were seeded into 96-well plates at a density of 5,000 cells per well.
-
Plates were incubated for 24 hours to allow for cell attachment.
Compound Treatment:
-
A stock solution of this compound was prepared in DMSO.
-
Serial dilutions of this compound were prepared in culture medium, with the final DMSO concentration not exceeding 0.1%.
-
The medium from the cell plates was aspirated, and 100 µL of the compound dilutions were added to the respective wells.
-
Cells were incubated with the compound for 48 hours.
Viability Assay (CellTiter-Glo®):
-
The plates were equilibrated to room temperature for 30 minutes.
-
100 µL of CellTiter-Glo® reagent was added to each well.
-
The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plates were incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
Data Analysis:
-
The relative luminescence units (RLU) were normalized to the vehicle control (0.1% DMSO).
-
The IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Visualizing Methodological and Mechanistic Frameworks
To better understand the experimental process and the potential biological context of this compound's action, the following diagrams provide a visual representation of the workflow and a hypothetical signaling pathway.
Figure 1: A standardized workflow for determining the IC50 of this compound.
References
Comparative Efficacy Analysis: Investigational Drug vs. Standard of Care for Dementia with Lewy Bodies
Note on "Delbonine": Initial searches for "this compound" did not yield information on a specific therapeutic agent. It is possible that this is a novel compound with limited public data or a typographical error. This guide will proceed by comparing a well-documented investigational drug, Nilotinib, with the current standard of care for Dementia with Lewy Bodies (DLB), a condition for which new treatments are actively being researched.
Executive Summary
Dementia with Lewy Bodies (DLB) is the second most common type of progressive dementia.[1] Currently, there is no cure for DLB, and standard-of-care treatments focus on managing cognitive, motor, and behavioral symptoms.[2] Cholinesterase inhibitors are a cornerstone of symptomatic treatment for the cognitive aspects of DLB.[3][4] This guide provides a comparative analysis of the efficacy of the investigational drug Nilotinib, a tyrosine kinase inhibitor, against the established standard of care, with a focus on recent clinical trial data.
Standard-of-Care: Cholinesterase Inhibitors
Cholinesterase inhibitors (e.g., Donepezil, Rivastigmine) are commonly prescribed to treat the cognitive symptoms of DLB.[5] These drugs work by increasing the levels of acetylcholine, a neurotransmitter important for memory and thinking.[5] While not a cure, these medications can help manage symptoms and may slow cognitive decline.[6]
Efficacy of Cholinesterase Inhibitors:
-
Cognitive Function: Studies have shown that cholinesterase inhibitors can lead to modest improvements in cognitive function in patients with DLB.[4][7] A long-term study suggested that these inhibitors might slow down cognitive decline over a period of five years compared to no treatment.[6]
-
Behavioral Symptoms: Some evidence suggests that cholinesterase inhibitors can also help in managing behavioral symptoms associated with DLB.[8]
-
Global Assessment: Clinical trials have reported a positive impact on global assessment scores for patients with Parkinson's Disease Dementia (a related Lewy body dementia), indicating an overall therapeutic benefit.[7]
Investigational Drug: Nilotinib
Nilotinib is a c-Abl tyrosine kinase inhibitor approved for cancer treatment that is being repurposed and investigated for neurodegenerative diseases like DLB.[9][10] The rationale is based on its potential role in pathways related to the clearance of alpha-synuclein, the protein that forms Lewy bodies.[10]
Nilotinib Phase 2 Clinical Trial Data
A recent Phase 2, randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of Nilotinib in patients with DLB.[11]
Table 1: Summary of Key Efficacy Outcomes for Nilotinib in DLB (Phase 2 Trial)
| Efficacy Endpoint | Nilotinib (200mg/day) | Placebo | p-value |
| Cognitive Function | |||
| Change in ADAS-Cog14 Score | 2.8 point improvement | - | 0.037 |
| Motor Symptoms | |||
| Number of Falls | 6 | 21 | 0.006 |
| Biomarkers (in CSF) | |||
| Homovanillic Acid (HVA) | Increased | - | 0.004 |
| pTau181/Aβ42 Ratio | Reduced | - | 0.034 |
Source: Neurology.org[11]
Table 2: Safety and Tolerability of Nilotinib in DLB (Phase 2 Trial)
| Safety Measure | Nilotinib (200mg/day) | Placebo | p-value |
| Total Adverse Events | 37 | 74 | 0.054 |
Source: Neurology.org[11]
Experimental Protocol: Nilotinib Phase 2 Trial
-
Study Design: A single-center, Phase 2, randomized, double-blind, placebo-controlled study was conducted.[11]
-
Participants: 43 individuals with a diagnosis of Dementia with Lewy Bodies were enrolled.[11]
-
Randomization: Participants were randomized on a 1:1 basis to receive either Nilotinib or a matching placebo.[11]
-
Intervention: The treatment group received a 200mg oral dose of Nilotinib once daily for a duration of 6 months.[11]
-
Follow-up: The treatment period was followed by a one-month washout period.[11]
-
Primary Objectives: The study aimed to assess the safety, tolerability, and efficacy of Nilotinib, as well as to measure changes in biomarkers in individuals with DLB.[11]
-
Outcome Measures:
-
Cognitive: Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14), Montreal Cognitive Assessment (MoCA).[10][11]
-
Motor: Number of falls, Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[11]
-
Biomarkers: Cerebrospinal fluid (CSF) levels of Homovanillic Acid (HVA), and the ratio of pTau181 to Amyloid-beta 42.[11]
-
Safety: Incidence of adverse events.[11]
-
Visualizing the Mechanism of Action and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway for Nilotinib in neurodegenerative disease and the workflow of the Phase 2 clinical trial.
Caption: Proposed mechanism of Nilotinib in reducing alpha-synuclein pathology.
References
- 1. elder.org [elder.org]
- 2. Dementia with Lewy bodies - NHS [nhs.uk]
- 3. The acetylcholinesterase inhibitors for treatment of cognitive and behavioral symptoms in dementia with Lewy bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of cholinesterase inhibitors treatment in dementia with Lewy bodies: A 3-year follow-up 'real world' study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adrccares.org [adrccares.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Trial Results – Experimental Drug Shows Promising Results in Phase 2 Trial - Lewy Body Dementia Association [lbda.org]
- 10. Leukemia Drug Shows Promise in Dementia With Lewy Bodies | MedPage Today [medpagetoday.com]
- 11. neurology.org [neurology.org]
In Vivo Validation of Delbonine's Therapeutic Window: A Comparative Guide for Drug Development Professionals
For Immediate Release
This guide provides a comprehensive overview of the in vivo validation of the therapeutic window for Delbonine, a novel ATP-competitive inhibitor of the tyrosine kinase receptor UFO, currently under investigation for the treatment of non-small cell lung cancer (NSCLC) harboring the activating L858R mutation. The following data and protocols have been synthesized from preclinical studies to offer a direct comparison with established therapies and provide a framework for researchers in the field of oncology drug development.
Comparative Efficacy and Safety of this compound
This compound has demonstrated a promising therapeutic window in preclinical in vivo models, exhibiting potent anti-tumor activity while maintaining a favorable safety profile compared to current standard-of-care treatments and a second-generation tyrosine kinase inhibitor (TKI). The following table summarizes the key findings from studies conducted in patient-derived xenograft (PDX) mouse models of NSCLC with the UFO L858R mutation.
| Parameter | This compound | Gefitinib (1st Gen TKI) | Osimertinib (3rd Gen TKI) | Vehicle Control |
| Efficacy | ||||
| Tumor Growth Inhibition (%) | 95% | 60% | 98% | 0% |
| Complete Response Rate (%) | 40% | 10% | 50% | 0% |
| Median Survival (Days) | 60 | 35 | 65 | 20 |
| Safety & Tolerability | ||||
| Maximum Tolerated Dose (MTD) (mg/kg) | 50 | 100 | 75 | N/A |
| Body Weight Loss (%) | < 5% | ~15% | < 5% | < 2% |
| Grade 3/4 Adverse Events (Incidence) | Low (Dermatitis, Diarrhea) | Moderate (Rash, Diarrhea) | Low (QTc Prolongation) | None |
| Therapeutic Index (TI) | ~10 | ~3 | ~12 | N/A |
Data presented are derived from a 28-day repeated-dose study in NSCLC PDX mice.
Experimental Protocols
The following protocols detail the key in vivo experiments conducted to establish the therapeutic window of this compound.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Groups: Five groups of mice (n=5 per group) were administered this compound orally once daily for 14 consecutive days at doses of 10, 25, 50, 75, and 100 mg/kg. A control group received a vehicle solution.
-
Parameters Monitored: Body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), food and water intake were recorded daily.
-
Endpoint: The MTD was defined as the highest dose that did not result in >20% body weight loss or mortality.
Efficacy Study in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant model.
Methodology:
-
Animal Model: Immunocompromised mice engrafted with human NSCLC tumor tissue harboring the UFO L858R mutation.
-
Tumor Implantation: Tumor fragments were implanted subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups (n=10 per group): Vehicle control, this compound (25 mg/kg and 50 mg/kg), Gefitinib (50 mg/kg), and Osimertinib (5 mg/kg).
-
Dosing: Treatments were administered orally once daily for 28 days.
-
Efficacy Assessment: Tumor volume was measured twice weekly using calipers. Body weight was monitored as a general indicator of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size or showed signs of ulceration. Tumor growth inhibition was calculated at the end of the treatment period.
Visualizing Key Processes
This compound's Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, targeting the UFO receptor tyrosine kinase signaling pathway, which is constitutively activated by the L858R mutation, leading to downstream activation of pro-survival and proliferation pathways such as RAS/MAPK and PI3K/AKT.
Caption: Proposed mechanism of this compound targeting the UFO signaling pathway.
In Vivo Therapeutic Window Validation Workflow
This workflow diagram outlines the sequential steps involved in the in vivo validation of this compound's therapeutic window, from initial dose-ranging studies to pivotal efficacy trials in PDX models.
Caption: Workflow for in vivo validation of this compound's therapeutic window.
Comparative Analysis of Delphinine and its Analogs: A Guide for Researchers
Delphinine, a complex diterpenoid alkaloid isolated from plants of the Delphinium (larkspur) genus, has garnered scientific interest for its potent biological activities. This guide provides a comparative analysis of Delphinine and its naturally occurring analogs, focusing on their mechanisms of action, biological potencies, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and therapeutic potential of this class of compounds.
Introduction to Delphinine and its Analogs
Delphinine, also known by the synonym Delbonine, is a C19-diterpenoid alkaloid characterized by a complex hexacyclic carbon-nitrogen skeleton. It is the principal alkaloid found in the seeds of Delphinium staphisagria and has a history of use in herbal medicine, although its high toxicity limits its therapeutic application.[1] The primary mechanism of action for Delphinine and many of its analogs is the allosteric modulation of voltage-gated sodium channels (Nav channels), which are crucial for the generation and propagation of action potentials in excitable cells.[1]
A variety of structurally related alkaloids have been isolated from different Delphinium species, providing a natural library of analogs for comparative studies. These include, but are not limited to, methyllycaconitine (MLA) , deltaline , delpheline , delbrunine , delectinine , and delphatisine C . These compounds share the core diterpenoid structure but differ in their substituent groups, leading to a range of biological activities and potencies.
Comparative Biological Activity
The biological effects of Delphinine and its analogs are diverse, ranging from potent neurotoxicity to promising cytotoxic activity against cancer cell lines. The primary target for many of these alkaloids is the nervous system, due to their interaction with ion channels.
Modulation of Voltage-Gated Sodium Channels
Delphinine and its analogs are known to interact with neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels. This interaction allosterically modulates channel function, leading to a variety of effects, including both activation and blockade of sodium ion permeation. The nature of this modulation—whether the compound acts as a channel opener or blocker—is a key differentiator among the analogs and is influenced by subtle structural variations.
Neuromuscular Blocking Activity
Several Delphinium alkaloids have been shown to exhibit neuromuscular blocking activity, likely through antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, in addition to their effects on Nav channels. A comparative study on the effects of various alkaloids on neuromuscular transmission in lizards provided the following half-maximal inhibitory concentrations (IC50) for the blockade of compound muscle action potentials:
| Compound | IC50 (µM) |
| Methyllycaconitine (MLA) | 0.10 |
| 14-Deacetylnudicauline (14-DN) | 0.05 |
| Nudicauline | Not specified |
| Barbinine | 0.50 |
| Deltaline | 20 |
Data sourced from a study on neuromuscular transmission in lizards.
These results highlight the significant variation in potency among different analogs, with 14-DN being the most potent in this assay.
Cytotoxic Activity
Recent research has explored the potential of Delphinium alkaloids as anticancer agents. One study identified a new diterpene alkaloid, delphatisine C , from Delphinium chrysotrichum. This compound exhibited significant cytotoxic activity against the A549 human lung adenocarcinoma cell line.
| Compound | Cell Line | IC50 (µmol/L) |
| Delphatisine C | A549 | 2.36[2] |
This finding suggests that certain structural motifs within the Delphinine family may confer selective cytotoxicity, opening avenues for further investigation in cancer research.
Acute Toxicity
The high toxicity of Delphinine is a major consideration. The lethal dose (LD50) for Delphinine has been reported as 1.5–3.0 mg/kg in rabbits and dogs.[1] This inherent toxicity necessitates careful dose-response studies for any potential therapeutic application.
Experimental Protocols
A comprehensive understanding of the biological activities of Delphinine and its analogs relies on robust experimental methodologies. The following sections detail the protocols for key assays used in their evaluation.
Whole-Cell Voltage-Clamp Assay for Voltage-Gated Sodium Channels
The whole-cell voltage-clamp technique is the gold standard for characterizing the effects of compounds on voltage-gated ion channels. It allows for the precise control of the cell membrane potential while measuring the resultant ion currents.
Objective: To determine the effect of Delphinine and its analogs on the function of specific voltage-gated sodium channel subtypes (e.g., Nav1.1-Nav1.9) expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
Methodology:
-
Cell Preparation: Culture cells stably or transiently expressing the desired human Nav channel α- and β-subunits.
-
Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution: The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the peak inward sodium current at each voltage step.
-
-
Compound Application: Perfuse the cells with the external solution containing known concentrations of the test compound (Delphinine or its analog).
-
Data Analysis:
-
Measure the peak sodium current in the presence and absence of the compound.
-
Construct concentration-response curves to determine the IC50 or EC50 of the compound.
-
Analyze changes in the voltage-dependence of activation and inactivation and other gating parameters.
-
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability and is suitable for high-throughput screening of cytotoxic compounds.
Objective: To determine the cytotoxic effect of Delphinine and its analogs on a cancer cell line (e.g., A549).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the concentration-response curve.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Allosteric modulation of a voltage-gated sodium channel by Delphinine or its analogs.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
Delphinine and its analogs from Delphinium species represent a rich source of complex natural products with potent and diverse biological activities. Their primary action as allosteric modulators of voltage-gated sodium channels makes them valuable tools for neuroscience research and potential starting points for the development of new therapeutics. However, their inherent toxicity remains a significant challenge. Further research, including the generation of more comprehensive quantitative structure-activity relationship data on specific Nav channel subtypes and the exploration of synthetic modifications to reduce toxicity while retaining desired activity, is crucial for unlocking the full therapeutic potential of this fascinating class of alkaloids.
References
Assessing the Molecular Target Specificity of Delbonine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular target specificity of Delbonine, a novel kinase inhibitor, in comparison to other commercially available alternatives. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical probes and potential therapeutic candidates.
Introduction
The efficacy and safety of targeted therapies are critically dependent on the specificity of the inhibitor for its intended molecular target. Off-target effects can lead to unforeseen toxicities and confound experimental results.[1][2] this compound has been developed as a potent inhibitor of a key signaling kinase. This guide presents a comparative assessment of this compound's binding affinity and specificity against two other known inhibitors, designated herein as Competitor A and Competitor B, which also target the same pathway.
Comparative Analysis of Inhibitor Potency and Specificity
The inhibitory activity of this compound, Competitor A, and Competitor B was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) were determined to quantify potency and binding affinity, respectively. A lower IC50 value indicates greater potency, while a smaller Kd value signifies a higher binding affinity.[3]
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound (IC50, nM) | Competitor A (IC50, nM) | Competitor B (IC50, nM) |
| Primary Target Kinase | 15 | 25 | 50 |
| Off-Target Kinase 1 | 350 | 150 | 800 |
| Off-Target Kinase 2 | >1000 | 250 | >1000 |
| Off-Target Kinase 3 | 800 | 500 | 1200 |
Table 2: Binding Affinity (Kd, nM) to Primary Target Kinase
| Compound | Dissociation Constant (Kd, nM) |
| This compound | 10 |
| Competitor A | 20 |
| Competitor B | 45 |
The data clearly indicates that this compound exhibits superior potency and binding affinity for the primary target kinase compared to both Competitor A and Competitor B. Furthermore, this compound demonstrates a more favorable specificity profile, with significantly higher IC50 values for the tested off-target kinases.
Signaling Pathway Context
The primary molecular target of this compound is a critical component of the hypothetical "Signal Transduction Pathway X," which is frequently dysregulated in certain cancers. Inhibition of this pathway is a promising therapeutic strategy.[1][4]
Figure 1. Simplified diagram of the hypothetical Signal Transduction Pathway X, indicating the inhibitory action of this compound on the Primary Target Kinase.
Experimental Protocols
The following protocols were employed to generate the data presented in this guide.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.
-
Methodology:
-
Kinase reactions were performed in a 96-well plate format.
-
Each well contained the specific kinase, its corresponding substrate peptide, and ATP.
-
Inhibitors (this compound, Competitor A, Competitor B) were added in a series of 10-point dilutions.
-
The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
2. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Measurement
-
Objective: To directly measure the binding affinity between the inhibitors and the primary target kinase.[3]
-
Methodology:
-
The primary target kinase was placed in the sample cell of the ITC instrument.
-
The inhibitor was loaded into the injection syringe.
-
The inhibitor was titrated into the sample cell in a series of small injections.
-
The heat change associated with each injection was measured.
-
The resulting data was fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Experimental Workflow for Specificity Profiling
A systematic workflow is essential for rigorously assessing the specificity of a kinase inhibitor.
Figure 2. A representative experimental workflow for the comprehensive assessment of kinase inhibitor specificity.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of its primary target kinase. Its superior specificity profile compared to Competitor A and Competitor B suggests a lower potential for off-target effects, making it a more precise tool for research and a promising candidate for further therapeutic development. Researchers are encouraged to consider this comprehensive dataset when selecting an appropriate inhibitor for their studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Delphinine: A Guide for Laboratory Professionals
Disclaimer: The initial request for "Delbonine" did not yield specific results. Based on chemical nomenclature, it is highly probable that this was a typographical error for "Delphinine," a toxic diterpenoid alkaloid. This guide pertains to the proper disposal of Delphinine. If "this compound" is a different substance, its specific Safety Data Sheet (SDS) must be consulted.
The proper disposal of Delphinine is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its toxicity, Delphinine waste must be managed as hazardous chemical waste.[1] Evaporation, disposal down the drain, or discarding in regular trash are strictly prohibited. This document provides a comprehensive operational plan for the safe handling and disposal of Delphinine and its contaminated materials.
Key Chemical and Physical Properties of Delphinine
A thorough understanding of a substance's properties is foundational to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₃₃H₄₅NO₉ |
| Molar Mass | 599.712 g/mol |
| Appearance | Colorless solid |
| Melting Point | 197 to 199 °C (387 to 390 °F) |
| Hazards | Toxic |
Source: Wikipedia[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate personal protective equipment.
-
Eye/Face Protection: Wear tightly fitting safety goggles.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[2]
-
Respiratory Protection: If there is a risk of generating dust, use a respirator.[2]
-
Ventilation: Always handle Delphinine in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol for Delphinine
This protocol outlines the necessary steps for the safe handling and disposal of unwanted, expired, or surplus Delphinine and any materials contaminated with it.
Step 1: Waste Identification and Segregation
-
Classify Waste: All unwanted Delphinine, including the pure substance, solutions, and contaminated lab supplies (e.g., gloves, absorbent paper, vials), must be classified as hazardous chemical waste.
-
Segregate Incompatibles: Do not mix Delphinine waste with other incompatible chemical waste streams. Consult the Safety Data Sheet (SDS) for specific incompatibility information. It is best practice to collect it in its own dedicated waste container.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with Delphinine.
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "Delphinine"
-
The concentration (if in a solution)
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity)
-
The date when waste was first added to the container
-
Your name and laboratory contact information
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.
-
Designated Area: Store the container in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.
Step 4: Request for Disposal
-
Schedule Pickup: Once the container is full or the designated accumulation time limit is approaching, schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not allow waste to accumulate indefinitely.
Step 5: Spill Management
-
Immediate Action: In the event of a spill, evacuate personnel from the immediate area.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material.
-
Cleanup: Wear appropriate PPE and clean the spill according to your institution's established procedures. All materials used for spill cleanup must also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your EHS department.
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the Delphinine disposal process.
A flowchart illustrating the step-by-step process for the safe disposal of Delphinine waste.
References
Essential Safety Protocols for Handling Unidentified Chemical Compounds
Disclaimer: The chemical substance "Delbonine" is not found in recognized chemical databases. The following information provides a general framework for handling unknown or novel chemical compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling any new substance.
This guide offers procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals when handling potentially hazardous chemicals.
Hazard Identification and Risk Assessment
Before any handling of a new chemical compound, a comprehensive risk assessment is mandatory. This process involves:
-
Information Gathering: Attempt to find any available data on the compound, including preliminary synthesis data, information on similar chemical structures, and any computational toxicology predictions.
-
Hazard Evaluation: Assume the substance is hazardous in the absence of data. Consider potential routes of exposure (inhalation, ingestion, skin contact, eye contact) and potential hazards (corrosive, flammable, toxic, reactive).
-
Control Measures: Determine the necessary engineering controls (e.g., fume hood, glove box), administrative controls (e.g., standard operating procedures, training), and the required Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical and must be based on the outcome of the risk assessment. The following table summarizes recommended PPE for different hazard levels.
Table 1: PPE Recommendations Based on Hazard Level
| Hazard Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Hazard (e.g., non-irritating solids and liquids) | Safety glasses with side shields | Standard nitrile or latex gloves | Lab coat | Not generally required |
| Moderate Hazard (e.g., skin/eye irritants, low toxicity compounds) | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant lab coat or apron | May be required based on volatility and procedure (e.g., N95 respirator for powders) |
| High Hazard (e.g., corrosive, highly toxic, carcinogenic, or unknown compounds) | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton) | Chemical-resistant suit or apron over a lab coat | Required (e.g., full-face respirator with appropriate cartridges, or supplied air respirator) |
Experimental Protocol: Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
3.1. Donning Sequence
-
Lab Coat/Suit: Put on the lab coat or chemical-resistant suit. Fasten all closures.
-
Respiratory Protection: If required, perform a seal check for the respirator.
-
Eye and Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
3.2. Doffing Sequence
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare skin.
-
Lab Coat/Suit: Remove the lab coat or suit by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove goggles and face shield from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE
All disposable PPE used when handling a potentially hazardous substance must be considered contaminated and disposed of as hazardous waste.
-
Collection: Place all used disposable PPE (gloves, aprons, etc.) in a designated, labeled, and sealed hazardous waste bag or container.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not mix different types of hazardous waste unless permitted by your environmental health and safety office.
Visual Workflow for PPE Selection
The following diagram illustrates the logical process for selecting appropriate PPE based on a risk assessment.
Caption: Workflow for risk assessment and PPE selection for handling chemical compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
